molecular formula C32H30F2N4O4 B606288 BMS-986142 CAS No. 1643368-58-4

BMS-986142

カタログ番号: B606288
CAS番号: 1643368-58-4
分子量: 572.6 g/mol
InChIキー: ZRYMMWAJAFUANM-INIZCTEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide is a potent and selective investigational Bruton's Tyrosine Kinase (BTK) PROTAC degrader. This compound is of significant interest in chemical biology and oncology research for its ability to target BTK, a kinase critical for B-cell receptor signaling and survival, for proteasomal degradation. Unlike traditional BTK inhibitors that merely block enzymatic activity, this bifunctional molecule recruits the E3 ubiquitin ligase to ubiquitinate BTK, leading to its irreversible degradation. This mechanism offers a potential research tool to overcome resistance mutations that can arise with catalytic inhibitors and to achieve more complete pathway suppression. Preclinical studies, as cited in publications, have explored its efficacy in degrading BTK and its anti-proliferative effects in various B-cell malignancy models. It serves as a crucial probe for studying BTK-dependent signaling pathways, the consequences of sustained protein degradation, and the therapeutic potential of targeted protein degradation in hematological cancers. This product is intended for research applications by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYMMWAJAFUANM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643368-58-4
Record name BMS-986142
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643368584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986142
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-986142
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJX9GH268R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of BMS-986142: A Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell and myeloid cell signaling pathways.[1][2] Its development marked a significant advancement in the pursuit of non-covalent BTK inhibitors for the treatment of autoimmune diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols and comprehensive quantitative data are presented to support researchers in the field of drug discovery and development.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of the B-cell receptor (BCR) and Fc receptors (FcR).[3] Consequently, BTK has emerged as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. This compound was developed as a reversible inhibitor of BTK, offering a distinct profile from the first-generation covalent inhibitors.[1][2] This molecule was specifically designed to exhibit high potency and selectivity, with the goal of providing a favorable safety and efficacy profile for the long-term treatment of chronic autoimmune conditions such as rheumatoid arthritis.[1][2][4]

Mechanism of Action: Targeting BTK in Immune Signaling

This compound exerts its therapeutic effect by reversibly binding to the active site of BTK, thereby inhibiting its kinase activity. This action disrupts downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival, as well as the activation of myeloid cells.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to B-cell activation. BTK is a critical component of this pathway, responsible for phosphorylating phospholipase C gamma 2 (PLCγ2). The inhibition of BTK by this compound blocks this phosphorylation event, thereby attenuating B-cell activation.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK BTK Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates BMS986142 This compound BMS986142->BTK inhibits PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ flux & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_PKC->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response

BCR Signaling Pathway Inhibition by this compound
Fc Receptor (FcR) Signaling Pathway

BTK is also a key mediator in the signaling pathways of Fc-gamma receptors (FcγR) on myeloid cells such as macrophages and monocytes. By inhibiting BTK, this compound can suppress the release of pro-inflammatory cytokines and reduce antibody-dependent cellular cytotoxicity, which are important in the pathogenesis of autoimmune diseases.

FcR_Signaling ImmuneComplex Immune Complex (IgG) FcR Fcγ Receptor ImmuneComplex->FcR binds Syk Syk FcR->Syk activates BTK BTK Syk->BTK activates Downstream Downstream Signaling BTK->Downstream BMS986142 This compound BMS986142->BTK inhibits Response Cytokine Release, Phagocytosis Downstream->Response

FcγR Signaling Pathway Inhibition by this compound

Discovery and Synthesis Pathway

The discovery of this compound was the result of extensive structure-activity relationship (SAR) studies aimed at developing a potent and selective reversible BTK inhibitor. The synthesis is a multi-step process involving the construction of the core tetrahydrocarbazole scaffold followed by the introduction of the quinazolinone and carboxamide moieties. The detailed synthesis is described in Watterson et al., J. Med. Chem. 2016, 59, 19, 9173–9200.

Synthesis_Workflow start Starting Materials step1 Formation of Tetrahydrocarbazole Core start->step1 step2 Introduction of Quinazolinone Moiety step1->step2 step3 Functional Group Interconversion step2->step3 step4 Amide Coupling step3->step4 final This compound step4->final

General Synthesis Workflow for this compound

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayIC50 (nM)Reference
BTK (enzymatic assay) 0.5 [1][2][5]
TEC10[2][5]
ITK15[5]
BLK23[5]
TXK28[5]
BMX32[5]
LCK71[5]
SRC1100[5]
Ramos B-cell Ca2+ flux9[5]
Human Whole Blood CD69 Expression90[6]
PBMC TNF-α Production3[1]
PBMC IL-6 Production4[1]

Table 2: In Vivo Efficacy of this compound in Murine Models of Rheumatoid Arthritis

ModelDosing & AdministrationKey FindingsReference
Collagen-Induced Arthritis (CIA) - preventative4, 10, 30 mg/kg, PO, QDDose-dependent reductions in clinical scores of 26%, 43%, and 79%, respectively.[2][5][2][5]
CIA - therapeutic2, 4, 25 mg/kg, PO, QDDose-dependent reductions in clinical scores of 17%, 37%, and 67%, respectively.[2][5][2][5]
CIA - combination with Methotrexate (MTX)4 mg/kg with MTX53% reduction in inflammation and bone resorption compared to 24% (MTX alone) and 10% (this compound alone).[2][5][2][5]
Collagen Antibody-Induced Arthritis (CAIA) - prophylactic5, 20 mg/kg, PO, QD72% reduction in clinical scores at 5 mg/kg; >90% inhibition at 20 mg/kg.[1][1]

Experimental Protocols

BTK Enzymatic Assay
  • Objective: To determine the in vitro potency of this compound against recombinant human BTK.

  • Procedure:

    • Human recombinant BTK (0.6 nM, His-tagged) is incubated at room temperature with a fluoresceinated peptide substrate (1.5 µM) and ATP (20 µM) in an assay buffer (20 mM HEPES, 10 mM MgCl₂, 0.015% Brij-35, and 4 mM dithiothreitol).[1]

    • This compound is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

    • IC50 values are calculated from the dose-response curves.

Ramos B-cell Calcium Flux Assay
  • Objective: To assess the functional inhibition of BCR signaling in a human B-cell line.

  • Procedure:

    • Ramos B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with varying concentrations of this compound.

    • BCR signaling is stimulated by the addition of anti-IgM.

    • Changes in intracellular calcium concentration are measured using a fluorometer.

    • IC50 values are determined based on the inhibition of the calcium flux.

Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

  • Procedure (Preventative Model):

    • Male DBA/1 mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.

    • A booster immunization is given 21 days later.

    • Oral administration of this compound or vehicle is initiated at the time of the first immunization and continued daily.

    • The development and severity of arthritis are monitored by scoring paw inflammation.

    • At the end of the study, paws may be collected for histological analysis of joint damage.

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of BTK with demonstrated preclinical efficacy in models of autoimmune disease. Its discovery and development have provided valuable insights into the therapeutic potential of targeting BTK with non-covalent inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of immunology and drug discovery. Although clinical development for rheumatoid arthritis was discontinued due to a lack of efficacy in a Phase 2 trial, the compound remains an important tool for preclinical research into the role of BTK in various disease states.[4]

References

The Therapeutic Target of BMS-986142: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase and a critical component of signal transduction pathways for multiple cellular receptors, including the B-cell receptor (BCR), Fc receptors (FcR), and the receptor activator of nuclear factor kappa-B ligand (RANKL) receptor.[1] By inhibiting BTK, this compound effectively modulates key cellular processes involved in the pathogenesis of various autoimmune diseases. This technical guide provides a comprehensive overview of the therapeutic target of this compound, its in vitro and in vivo pharmacology, detailed experimental protocols, and the signaling pathways it modulates.

Therapeutic Target: Bruton's Tyrosine Kinase (BTK)

The primary therapeutic target of this compound is Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases.[1] BTK plays a crucial role in the development, differentiation, and signaling of B-lymphocytes. It is also involved in the signaling of other hematopoietic cells, including monocytes, macrophages, and mast cells.[3] The inhibition of BTK by this compound is reversible, offering a distinct pharmacological profile compared to irreversible BTK inhibitors.

Quantitative Data: In Vitro Inhibitory Activity

This compound demonstrates high potency and selectivity for BTK in a range of in vitro assays. The following tables summarize the key quantitative data on its inhibitory activity.

TargetAssay TypeCell Line/SystemIC50 (nM)
BTK Enzymatic Assay Human Recombinant BTK 0.5 [1][2]
TECEnzymatic AssayHuman Recombinant TEC10[2]
ITKEnzymatic AssayHuman Recombinant ITK15[2]
BLKEnzymatic AssayHuman Recombinant BLK23[2]
TXKEnzymatic AssayHuman Recombinant TXK28[2]
BMXEnzymatic AssayHuman Recombinant BMX32[2]
LCKEnzymatic AssayHuman Recombinant LCK71[2]
SRCEnzymatic AssayHuman Recombinant SRC1100[2]

Table 1: Kinase Selectivity Profile of this compound.

Functional EndpointAssay TypeCell Line/SystemIC50 (nM)
BCR-stimulated Calcium FluxCalcium Flux AssayRamos B cells9[1][2]
BCR-stimulated CD69 expressionWhole Blood AssayHuman Whole Blood90[1]
FcγR-stimulated TNF-α productionCytokine Production AssayHuman PBMC3[1]
FcγR-stimulated IL-6 productionCytokine Production AssayHuman PBMC4[1]

Table 2: In Vitro Functional Inhibitory Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

1. Human Recombinant BTK Enzyme Assay

  • Objective: To determine the direct inhibitory activity of this compound on purified human recombinant BTK.

  • Materials:

    • Human recombinant BTK enzyme

    • Fluoresceinated peptide substrate

    • ATP

    • Assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij 35, 4 mM DTT)

    • This compound (dissolved in DMSO)

    • 384-well plates

    • EDTA solution

  • Protocol:

    • To a 384-well plate, add test compounds (this compound) at various concentrations.

    • Add human recombinant BTK (final concentration ~1 nM), fluoresceinated peptide substrate (final concentration ~1.5 µM), and ATP (final concentration ~20 µM) in assay buffer. The final volume should be 30 µL.

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Terminate the reaction by adding 45 µL of 35 mM EDTA.

    • Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.

    • Calculate inhibition data by comparing to control reactions with no enzyme (100% inhibition) and no inhibitor (0% inhibition).

    • Generate dose-response curves to determine the IC50 value.[4]

2. BCR-stimulated Calcium Flux Assay in Ramos B cells

  • Objective: To assess the effect of this compound on B-cell receptor (BCR)-mediated calcium mobilization.

  • Materials:

    • Ramos B cells (human Burkitt's lymphoma cell line)

    • Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)

    • RPMI-1640 medium with 10% FBS

    • This compound (dissolved in DMSO)

    • Anti-human IgM antibody (for stimulation)

    • Ionomycin (positive control)

    • Flow cytometer or fluorometric imaging plate reader

  • Protocol:

    • Load Ramos B cells with a suitable calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells to remove extracellular dye and resuspend them in culture medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.[1]

    • Acquire a baseline fluorescence reading for 30-60 seconds.

    • Stimulate the cells by adding anti-human IgM antibody (typically 10 µg/mL).[1]

    • Continue acquiring fluorescence data for 5-10 minutes to monitor the calcium flux.[1]

    • At the end of the experiment, add ionomycin as a positive control to determine the maximal calcium influx.[1]

    • Analyze the data by calculating the ratio of calcium-bound to calcium-free dye fluorescence over time.[1]

3. FcγR-stimulated Cytokine Production Assay in Human PBMCs

  • Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) stimulated via Fcγ receptors.

  • Materials:

    • Fresh human peripheral blood

    • Ficoll-Paque for PBMC isolation

    • RPMI-1640 medium with 10% FBS

    • Aggregated human IgG (for coating plates)

    • This compound (dissolved in DMSO)

    • ELISA kits for human TNF-α and IL-6

    • 96-well plates

  • Protocol:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Coat a 96-well plate with aggregated human IgG overnight at 4°C to create immune complexes.

    • Wash the plate to remove unbound IgG.

    • Resuspend PBMCs in RPMI-1640 with 10% FBS.

    • Pre-incubate the PBMCs with various concentrations of this compound or vehicle for 1 hour at 37°C.[1]

    • Add the pre-incubated PBMCs to the immune complex-coated plate.

    • Incubate for 24 hours at 37°C.[1]

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

In Vivo Model

1. Collagen-Induced Arthritis (CIA) in DBA/1 Mice

  • Objective: To assess the efficacy of this compound in a preclinical model of rheumatoid arthritis.

  • Animals: Male DBA/1 mice (8-10 weeks old).[5][6]

  • Materials:

    • Bovine type II collagen

    • Complete Freund's Adjuvant (CFA)

    • Incomplete Freund's Adjuvant (IFA)

    • This compound formulated for oral administration

  • Protocol:

    • Immunization (Day 0): Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

    • Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer 100 µL of the emulsion as a booster injection at a different site near the base of the tail.[5]

    • Treatment: Begin oral administration of this compound or vehicle daily, starting from either day 0 (prophylactic model) or after the onset of disease (therapeutic model).

    • Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.

    • Histological Analysis: At the end of the study, collect paws for histological evaluation of inflammation, pannus formation, cartilage damage, and bone erosion.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by inhibiting BTK-dependent signaling downstream of several key receptors.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding, the BCR aggregates, leading to the activation of Src family kinases which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A/B. This recruits and activates Syk, which in turn phosphorylates and activates a number of downstream targets, including BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger calcium mobilization and activate protein kinase C (PKC), respectively, culminating in the activation of transcription factors such as NF-κB and NFAT, which drive B-cell proliferation, differentiation, and survival.[3] this compound blocks the catalytic activity of BTK, thereby inhibiting this entire downstream cascade.

BCR_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Src_Kinases Src Family Kinases (Lyn, Fyn) BCR->Src_Kinases Syk Syk Src_Kinases->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 BMS986142 This compound BMS986142->BTK IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_Flux->Transcription_Factors PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Response

B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound
Fc Receptor (FcR) Signaling Pathway

Fc receptors, particularly FcγRs expressed on myeloid cells like macrophages and monocytes, play a critical role in inflammation and autoimmunity by binding to immune complexes (antigen-antibody complexes).[8] Cross-linking of FcγRs initiates a signaling cascade that is also dependent on ITAM phosphorylation and the subsequent activation of Syk. BTK is a key downstream mediator in this pathway as well.[3][8] Activation of the FcR pathway leads to phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and the release of pro-inflammatory cytokines such as TNF-α and IL-6.[3] By inhibiting BTK, this compound can effectively suppress these inflammatory responses mediated by immune complexes.

FcR_Signaling Immune_Complex Immune Complex (Antigen-Antibody) FcR Fc Receptor (FcγR) Immune_Complex->FcR Src_Kinases Src Family Kinases FcR->Src_Kinases Syk Syk Src_Kinases->Syk BTK BTK Syk->BTK Downstream_Signaling Downstream Signaling BTK->Downstream_Signaling BMS986142 This compound BMS986142->BTK Cell_Response Cytokine Release (TNF-α, IL-6) Phagocytosis, ADCC Downstream_Signaling->Cell_Response

Fc Receptor (FcR) Signaling Pathway Inhibition by this compound
RANKL Signaling Pathway

The interaction between RANKL and its receptor RANK is essential for the differentiation, activation, and survival of osteoclasts, the cells responsible for bone resorption. While the primary signaling adaptor for RANK is TRAF6, which activates NF-κB and MAPKs, there is evidence of crosstalk with ITAM-associated signaling pathways that involve BTK.[9] This ITAM-mediated co-stimulation is important for robust osteoclastogenesis. BTK, along with other Tec kinases, is involved in the activation of PLCγ2 downstream of RANKL stimulation, leading to calcium signaling that is critical for the activation of NFATc1, a master regulator of osteoclast differentiation.[9][10] By inhibiting BTK, this compound can interfere with osteoclast formation and function, which is relevant in diseases with pathological bone resorption, such as rheumatoid arthritis.

RANKL_Signaling RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 ITAM_Signaling ITAM Co-stimulation (DAP12, FcRγ) RANK->ITAM_Signaling NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK NFATc1 NFATc1 Activation NFkB_MAPK->NFATc1 Syk Syk ITAM_Signaling->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 BMS986142 This compound BMS986142->BTK Ca_Flux Ca²⁺ Mobilization PLCg2->Ca_Flux Ca_Flux->NFATc1 Cell_Response Osteoclast Differentiation & Activation NFATc1->Cell_Response

RANKL Signaling Pathway and BTK Involvement

Conclusion

This compound is a highly potent and selective reversible inhibitor of BTK. Its therapeutic potential stems from its ability to modulate key signaling pathways that are central to the pathophysiology of autoimmune and inflammatory diseases. By inhibiting BTK, this compound effectively blocks signaling downstream of the B-cell receptor, Fc receptors, and the RANKL receptor. This leads to the suppression of B-cell activation, a reduction in pro-inflammatory cytokine production by myeloid cells, and the inhibition of osteoclastogenesis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this promising therapeutic agent.

References

BMS-986142 for autoimmune disease research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BMS-986142 for Autoimmune Disease Research

Introduction

This compound is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a critical component of signaling pathways in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[4] Its role in B-cell receptor (BCR), Fc receptor (FcR), and RANK receptor signaling makes it a compelling therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA) and primary Sjögren's syndrome.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to this compound.

Mechanism of Action

This compound functions by reversibly inhibiting the kinase activity of BTK.[4] This inhibition blocks the transduction of signals downstream of several key receptors implicated in the pathophysiology of autoimmune diseases. Specifically, this compound has been shown to:

  • Block B-Cell Receptor (BCR) Signaling: In B-cells, BTK is essential for the signaling cascade initiated by antigen binding to the BCR. Inhibition of BTK by this compound prevents the phosphorylation of phospholipase C (PLC)-γ2, which in turn blocks intracellular calcium mobilization and subsequent B-cell activation, proliferation, and differentiation.[2] This leads to a reduction in the production of autoantibodies and inflammatory cytokines.[1][2]

  • Inhibit Fc Receptor (FcR) Signaling: BTK plays a crucial role in mediating signal transduction from Fcγ receptors (FcγR) on myeloid cells and FcεRI receptors on granulocytes.[1][2] By inhibiting BTK, this compound can block the release of inflammatory cytokines like TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs) stimulated by immune complexes.[1][2]

  • Block RANK-L-Induced Osteoclastogenesis: The receptor activator of nuclear factor kappa-B ligand (RANK-L) is critical for the differentiation of osteoclasts, which are responsible for bone resorption seen in diseases like rheumatoid arthritis. BTK is involved in the RANK-L signaling pathway, and its inhibition by this compound has been demonstrated to block osteoclast differentiation.[1][2][3]

Signaling Pathways

B-Cell Receptor (BCR) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates BMS986142 This compound BMS986142->BTK Inhibits Ca_Mobilization Ca²⁺ Mobilization PLCG2->Ca_Mobilization Gene_Expression Gene Expression (Proliferation, Cytokine Production) Ca_Mobilization->Gene_Expression Antigen Antigen Antigen->BCR Binds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fcγ Receptor (FcγRIIa, FcγRIIIa) SYK SYK FcR->SYK Activates BTK BTK SYK->BTK Activates Downstream_Signaling Downstream Signaling (e.g., NF-κB) BTK->Downstream_Signaling BMS986142 This compound BMS986142->BTK Inhibits Cytokine_Production Cytokine Production (TNF-α, IL-6) Downstream_Signaling->Cytokine_Production Immune_Complex Immune Complex (IgG-containing) Immune_Complex->FcR Binds cluster_setup Study Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Selection Select Mouse Strain (e.g., BALB/c, DBA/1) Group_Allocation Randomize into Groups (Vehicle, this compound doses) Animal_Selection->Group_Allocation Induction Induce Arthritis (Collagen + CFA for CIA, or Antibody Cocktail for CAIA) Group_Allocation->Induction Booster Administer Booster (Collagen + IFA for CIA, or LPS for CAIA) Induction->Booster Dosing Daily Oral Gavage (Vehicle or this compound) Booster->Dosing Monitoring Daily Clinical Scoring (Paw Swelling, Erythema) Dosing->Monitoring Euthanasia Euthanasia & Sample Collection Dosing->Euthanasia Monitoring->Dosing Repeated Daily Analysis Data Analysis (Clinical Scores, Histopathology) Euthanasia->Analysis

References

BMS-986142 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of BMS-986142, a reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase.[1][2][3] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide[4]
Molecular Formula C32H30F2N4O4[5][6]
Molecular Weight 572.60 g/mol [4][5]
CAS Number 1643368-58-4[5]
Appearance White to off-white solid[5]
SMILES String C--INVALID-LINK--(C)O)CC6">C@@C(=O)N
InChIKey ZRYMMWAJAFUANM-UHFFFAOYSA-N[6]
Purity >98%

Pharmacology

Mechanism of Action

This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[6][7] BTK is a critical signaling element in various immune pathways, including B-cell receptor (BCR), Fc receptor, and RANK receptor signaling.[7] By inhibiting the kinase activity of BTK, this compound is expected to modulate B-cell-mediated and non-B-cell-mediated autoimmune responses without causing B-cell depletion.[7] This mechanism makes it a promising therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA).[8]

BTK_Signaling_Pathway BTK Signaling Pathway Inhibition by this compound cluster_cell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 Phospholipase Cγ2 BTK->PLCg2 Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Calcium Mobilization, Gene Expression) PLCg2->Downstream_Signaling Activation BMS_986142 This compound BMS_986142->BTK Inhibition

BTK Signaling Pathway Inhibition

Pharmacological Profile

This compound is a potent inhibitor of BTK with high selectivity against a wide range of other kinases. The table below summarizes its inhibitory activity.

TargetIC50 (nM)Selectivity vs. BTK
BTK 0.5 -
TEC1020-fold
ITK1530-fold
BLK2346-fold
TXK2856-fold
BMX3264-fold
LCK71142-fold
SRC11002200-fold
Data sourced from MedChemExpress and PLOS One.[1][5]

Experimental Protocols and Studies

3.1. In Vitro Studies

Kinase Selectivity Assay

  • Objective: To determine the selectivity of this compound against a panel of kinases.

  • Methodology: The inhibitory activity of this compound was assessed against a panel of 384 kinases in enzymatic assays. The half maximal inhibitory concentration (IC50) was determined for each kinase.[1][9]

  • Results: this compound demonstrated high selectivity for BTK. Of the 384 kinases tested, only five were inhibited with less than 100-fold selectivity compared to BTK, with four of these being members of the Tec family of kinases.[1][9]

B-Cell Functional Assays

  • Objective: To evaluate the effect of this compound on B-cell receptor (BCR)-dependent functions.

  • Methodology:

    • Calcium Flux: Ramos B cells were treated with anti-IgM to activate the BCR, and the effect of this compound on BTK-dependent calcium flux was measured.[5]

    • Cytokine Production and Cell Proliferation: Primary human B cells were stimulated through the BCR, and the inhibitory effect of this compound on the production of inflammatory cytokines (IL-6 and TNF-α) and cell proliferation was assessed.[1][9]

    • CD69 Expression: Human whole blood was stimulated with anti-IgD-dextran to activate BCR signaling, and the expression of the activation marker CD69 on B cells was measured by flow cytometry.[7]

  • Results:

    • This compound inhibited BTK-dependent calcium flux with an IC50 of 9 nM.[5]

    • It potently inhibited the production of IL-6 and TNF-α, cell proliferation, and the expression of CD86 on primary human B cells.[1][9]

    • In human whole blood, this compound inhibited BCR-stimulated CD69 expression on B cells with an IC50 of 90 nM.[1]

Fcγ Receptor-Dependent Cytokine Production

  • Objective: To assess the impact of this compound on Fcγ receptor (FcγR)-mediated inflammatory responses.

  • Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with IgG-containing immune complexes to trigger FcγR-dependent signaling. The production of TNF-α and IL-6 was measured in the presence of varying concentrations of this compound.[1][9]

  • Results: this compound inhibited the production of TNF-α and IL-6 with IC50 values of 3 nM and 4 nM, respectively.[1][9]

RANK-L-Induced Osteoclastogenesis

  • Objective: To investigate the effect of this compound on the formation of osteoclasts.

  • Methodology: Osteoclast precursor cells were cultured with human macrophage colony-stimulating factor and RANK-L in the presence of this compound. After 9 days, the cells were stained for tartrate-resistant acid phosphatase (TRAP), and the number of TRAP-positive multinucleated cells was quantified.[9]

  • Results: this compound was found to block RANK-L-induced osteoclastogenesis, suggesting a potential role in preventing bone resorption in diseases like rheumatoid arthritis.[1][9]

3.2. In Vivo Studies

Murine Collagen-Induced Arthritis (CIA) Model

  • Objective: To evaluate the efficacy of this compound in a mouse model of rheumatoid arthritis.

  • Methodology:

    • Preventative Dosing: Mice were administered this compound daily at doses of 4, 10, and 30 mg/kg, starting from the day of immunization with collagen. Some groups received this compound in combination with methotrexate (MTX).[1][5]

    • Therapeutic Dosing: Treatment with this compound at doses of 2, 4, and 25 mg/kg was initiated after the collagen booster immunization on day 21.[1][5]

    • Assessment: The severity of paw inflammation (clinical score), bone erosion, and inflammation were evaluated.[1][9]

  • Results:

    • In the preventative regimen, this compound led to dose-dependent reductions in clinical scores of 26%, 43%, and 79% at 4, 10, and 30 mg/kg, respectively. Co-administration with MTX showed an additive benefit.[5]

    • In the therapeutic regimen, this compound resulted in clinical score reductions of 17%, 37%, and 67% at 2, 4, and 25 mg/kg, respectively.[1][5]

    • The treatment also provided dose-dependent protection against bone remodeling and loss of bone mass.[1]

CIA_Model_Workflow Collagen-Induced Arthritis (CIA) Model Experimental Workflow cluster_preventative Preventative Dosing cluster_therapeutic Therapeutic Dosing Day0_P Day 0: Collagen Immunization Dosing_P Daily Dosing: - Vehicle - this compound (4, 10, 30 mg/kg) - MTX - this compound + MTX Day0_P->Dosing_P Endpoint_P Study Completion (Day 36): - Clinical Score - Histology - Bone Mass Dosing_P->Endpoint_P Day0_T Day 0: Collagen Immunization Day21_T Day 21: Collagen Booster Day0_T->Day21_T Dosing_T Daily Dosing (from Day 21): - Vehicle - this compound (2, 4, 25 mg/kg) Day21_T->Dosing_T Endpoint_T Study Completion: - Clinical Score - Bone Remodeling Dosing_T->Endpoint_T

CIA Model Experimental Workflow

Clinical Trials

This compound has been evaluated in several clinical trials for autoimmune diseases.

  • Phase 1 Studies (NCT02257151, NCT02456844, NCT02880670, NCT02762123): These studies in healthy volunteers established the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. The drug was generally well-tolerated, with rapid absorption (peak concentrations within 2 hours) and a half-life of 7 to 11 hours, supporting once-daily dosing.[5][7][10] No significant pharmacokinetic interaction was observed with methotrexate.[7][10]

  • Phase 2 Study in Rheumatoid Arthritis (NCT02638948): This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with moderate-to-severe RA with an inadequate response to methotrexate.[6][11][12] The study did not meet its co-primary endpoints for ACR20 and ACR70 improvement at week 12.[11] The 350 mg dose was discontinued due to elevated liver enzymes.[6][11] The study concluded that further investigation of this compound for RA is not warranted.[11]

  • Phase 2 Study in Sjögren's Syndrome (NCT02843659): This study was designed to evaluate the efficacy and safety of this compound in subjects with moderate to severe primary Sjögren's Syndrome, but it was terminated.[5][6]

References

BMS-986142: A Comprehensive Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of BMS-986142, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support further research and development efforts related to this compound.

Executive Summary

This compound is a highly selective inhibitor of BTK, a key enzyme in B-cell receptor (BCR) signaling pathways implicated in various autoimmune diseases.[1][2] This document details the quantitative measures of its selectivity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Target Selectivity Data

The selectivity of this compound has been rigorously evaluated against a broad panel of kinases. The following tables summarize the key quantitative data, highlighting its high affinity for BTK and significant selectivity over other kinases.

Table 1: Kinase Selectivity Profile of this compound [3]

KinaseBiochemical IC50 (nM)Fold Selectivity for BTK
BTK 0.5
Tec1020×
ITK1530×
BLK2346×
Txk2856×
BMX3264×
Lck71142×
FGR81162×
CSK148296×
SRC11002200x

Data sourced from enzymatic assays against a panel of 384 kinases.[1][3]

Table 2: Cellular Activity of this compound

Functional EndpointCell TypeStimulusIC50 (nM)
Calcium FluxRamos B cellsanti-IgM9[4]
TNF-α ProductionPeripheral Blood Mononuclear CellsIgG-containing Immune Complexes3[1][3]
IL-6 ProductionPeripheral Blood Mononuclear CellsIgG-containing Immune Complexes4[1][3]
CD69 ExpressionHuman Whole Blood B cellsBCR stimulation90[1][3]
CD86/CD69 ExpressionPeripheral Blood B cellsCD40L>10,000[1][3]
TNF-α ProductionPeripheral Blood Mononuclear CellsLPS>30,000[1][3]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in immune cell function.

G cluster_bcr BCR Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB_NFAT NF-κB / NFAT Activation DAG_IP3->NFkB_NFAT BMS986142 This compound BMS986142->BTK

Caption: BCR signaling pathway inhibited by this compound.

G cluster_fcr Fc Receptor Signaling FcR Fc Receptor SYK SYK FcR->SYK BTK BTK SYK->BTK Cytokine Cytokine Production BTK->Cytokine BMS986142 This compound BMS986142->BTK

Caption: Fc receptor signaling pathway and its inhibition.

G cluster_rankl RANKL-Induced Osteoclastogenesis RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 BTK_TEC BTK/TEC TRAF6->BTK_TEC PLCg2 PLCγ2 BTK_TEC->PLCg2 NFATc1 NFATc1 Activation PLCg2->NFATc1 Osteoclast Osteoclast Differentiation & Activation NFATc1->Osteoclast BMS986142 This compound BMS986142->BTK_TEC

Caption: RANKL-induced osteoclastogenesis pathway.

Experimental Protocols

The target selectivity of this compound was determined using a combination of biochemical and cellular assays.

Kinase Profiling
  • Objective: To determine the inhibitory activity of this compound against a large panel of kinases.

  • Methodology:

    • Competition Binding Assays: The interaction of this compound at a concentration of 1000 nM with a panel of 384 protein and lipid kinases was assessed using competition binding assays performed by DiscoveRx (now part of Eurofins).[3]

    • Enzymatic Assays: The enzymatic activity of a panel of 337 kinases was examined in the presence of 200 nM this compound by Reaction Biology.[3] For kinases showing significant inhibition, IC50 values were determined. [33P]-ATP was used as a substrate at a concentration equal to the KMapp for each kinase.[3]

  • Primary Kinase Assays: Similar enzymatic assays were conducted for specific kinases, including Tec family kinases, with ATP concentrations equal to the apparent Michaelis constant (KMapp) for each respective kinase.[3]

Cellular Functional Assays
  • Objective: To evaluate the functional consequences of BTK inhibition by this compound in relevant cell types.

  • Methodology:

    • BCR-Stimulated CD69 Expression in Whole Blood:

      • Human whole blood was treated with varying concentrations of this compound.

      • B-cell receptor stimulation was induced using AffiniPure F(ab')2 fragment goat anti-human IgM and human IL-4.[3]

      • After 18 hours of incubation, cells were stained for CD20 and CD69 and analyzed by flow cytometry to determine the IC50 for inhibition of CD69 expression on B cells.[3][5]

    • Cytokine Production in PBMCs:

      • Peripheral blood mononuclear cells (PBMCs) were stimulated with IgG-containing immune complexes to activate Fcγ receptors.

      • The concentrations of TNF-α and IL-6 in the cell culture supernatants were measured to determine the inhibitory effect of this compound.[1][3]

G cluster_workflow Target Selectivity Assessment Workflow start Start biochemical Biochemical Assays start->biochemical cellular Cellular Assays start->cellular kinase_panel Broad Kinase Panel Screening biochemical->kinase_panel ic50 IC50 Determination for Hit Kinases kinase_panel->ic50 selectivity_profile Generate Selectivity Profile ic50->selectivity_profile bcr_assay BCR Pathway Functional Assays cellular->bcr_assay fcr_assay FcR Pathway Functional Assays cellular->fcr_assay bcr_assay->selectivity_profile fcr_assay->selectivity_profile end End selectivity_profile->end

Caption: Experimental workflow for assessing target selectivity.

Conclusion

This compound is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its selectivity has been extensively characterized through a combination of biochemical and cellular assays, demonstrating minimal off-target activity against a wide range of other kinases. The detailed understanding of its target selectivity profile and mechanism of action provides a strong foundation for its continued investigation in autoimmune and inflammatory diseases.[1][2]

References

The Pharmacodynamics of BMS-986142: A Technical Guide to a Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a potent and highly selective, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various hematopoietic cells, including B-lymphocytes and myeloid cells.[2][3] Its involvement in B-cell receptor (BCR), Fc receptor (FcR), and RANK-L signaling makes it a key therapeutic target for a range of autoimmune and inflammatory diseases.[2][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, compiling available quantitative data, outlining detailed experimental methodologies for key assays, and visualizing the associated signaling pathways and workflows. Although initially investigated for rheumatoid arthritis (RA) and primary Sjögren's syndrome, further investigation of this compound in people with rheumatoid arthritis is not warranted based on Phase 2 clinical trial results.[6]

Mechanism of Action

This compound functions as a reversible inhibitor of BTK, binding to the enzyme to block its catalytic activity.[1][2][3] This inhibition is highly potent, with an in vitro IC50 of 0.5 nM against human recombinant BTK.[1][2][3] The inhibitory action of this compound disrupts downstream signaling cascades that are crucial for B-cell activation, proliferation, and differentiation, as well as inflammatory responses mediated by other immune cells.

Data Presentation: Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.

Table 1: In Vitro Enzymatic and Cellular Potency
ParameterAssay SystemIC50 (nM)
BTK (enzymatic) Human Recombinant BTK0.5[1][2][3]
B-Cell Receptor Signaling
Calcium Flux (Ramos B cells)Anti-IgM stimulated9[1][5]
CD69 Expression (Human Whole Blood)BCR-stimulated90[2]
Cytokine Production (Human B cells)BCR-stimulated≤ 5[4]
CD86 Expression (Human B cells)BCR-stimulated3-4[5]
Fc Receptor Signaling
TNF-α Production (PBMCs)IgG-containing IC-driven3[2]
IL-6 Production (PBMCs)IgG-containing IC-driven4[2]
Table 2: Kinase Selectivity Profile
KinaseIC50 (nM)Selectivity vs. BTK (~fold)
BTK 0.5 [1]1
TEC10[1]20
ITK15[1]30
BLK23[1]46
TXK28[1]56
BMX32[1]64
LCK71[1]142
SRC1100[1]2200
Table 3: In Vivo Efficacy in a Murine Model of Collagen-Induced Arthritis (CIA)
Dosing RegimenEndpointResult
Preventative (4, 10, 30 mg/kg) Reduction in Clinical Scores26%, 43%, and 79% respectively[1]
Therapeutic (2, 4, 25 mg/kg) Reduction in Clinical Scores17%, 37%, and 67% respectively[1][2]
Combination with Methotrexate (4 mg/kg) Inhibition of Clinical Scores54% (additive benefit over methotrexate alone)

Signaling Pathways and Inhibition by this compound

This compound exerts its effects by inhibiting BTK in several key signaling pathways implicated in autoimmune diseases.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and antibody production. BTK is a crucial component of this pathway. This compound blocks the phosphorylation and activation of downstream targets of BTK, thereby inhibiting B-cell function.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB_AP1 NF-κB / AP-1 Ca_Flux->NFkB_AP1 PKC->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB_AP1->Gene_Expression BMS986142 This compound BMS986142->BTK

BCR Signaling Inhibition by this compound
Fc Receptor (FcR) Signaling Pathway

In myeloid cells such as macrophages and monocytes, BTK is involved in signaling downstream of Fc receptors, which are activated by immune complexes (antigen-antibody complexes). This activation leads to the production of pro-inflammatory cytokines. This compound inhibits this process, reducing inflammation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FcR Fc Receptor Syk Syk FcR->Syk Immune_Complex Immune Complex Immune_Complex->FcR BTK BTK Syk->BTK Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) BTK->Downstream_Signaling Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Downstream_Signaling->Cytokine_Production BMS986142 This compound BMS986142->BTK

FcR Signaling Inhibition by this compound
RANK-L Signaling Pathway in Osteoclastogenesis

BTK also plays a role in the differentiation of osteoclasts, the cells responsible for bone resorption. This process is initiated by the binding of RANKL to its receptor, RANK. By inhibiting BTK, this compound can reduce osteoclastogenesis, a key process in the bone erosion seen in rheumatoid arthritis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANK RANK Receptor TRAF6 TRAF6 RANK->TRAF6 RANKL RANKL RANKL->RANK BTK_Tec BTK/Tec TRAF6->BTK_Tec NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 NFATc1 NFATc1 BTK_Tec->NFATc1 NFkB_AP1->NFATc1 BMS986142 This compound BMS986142->BTK_Tec Osteoclast_Genes Osteoclast-specific Gene Expression NFATc1->Osteoclast_Genes

RANK-L Signaling Inhibition by this compound

Experimental Protocols

Detailed below are representative protocols for key in vitro assays used to characterize the pharmacodynamics of this compound. These are based on standard methodologies and the available information for this compound.

BTK Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.

  • Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

    • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

    • ATP

    • This compound (serially diluted in DMSO, then kinase buffer)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer).

    • Add 2.5 µL of a solution containing the BTK enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for BTK.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add inhibitor/vehicle to 384-well plate prep_inhibitor->add_inhibitor add_enzyme_substrate Add BTK enzyme and substrate solution add_inhibitor->add_enzyme_substrate initiate_reaction Initiate reaction with ATP add_enzyme_substrate->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate stop_reaction Stop reaction and measure ADP production (e.g., ADP-Glo™) incubate->stop_reaction read_luminescence Read luminescence stop_reaction->read_luminescence analyze_data Analyze data and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for BTK Enzymatic Inhibition Assay
Cellular Assay: Inhibition of B-Cell Receptor-Mediated Calcium Flux

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration that occurs upon BCR activation in B-cells.

  • Materials:

    • Ramos B-cells (human Burkitt's lymphoma cell line)

    • RPMI-1640 medium supplemented with 10% FBS

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

    • Anti-human IgM antibody (for BCR stimulation)

    • This compound (serially diluted in DMSO, then cell culture medium)

    • 96-well black, clear-bottom plates

    • Fluorescent plate reader with kinetic reading capabilities

  • Procedure:

    • Culture Ramos B-cells to the desired density.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and resuspend them in a suitable buffer.

    • Plate the dye-loaded cells in a 96-well black, clear-bottom plate.

    • Add serial dilutions of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Place the plate in a fluorescent plate reader and measure the baseline fluorescence for a short period.

    • Inject the anti-human IgM antibody into the wells to stimulate the BCR and immediately begin kinetic measurement of fluorescence over several minutes.

    • Calculate the peak fluorescence intensity or the area under the curve for each well.

    • Plot the response against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Cellular Assay: Inhibition of Fc Receptor-Mediated Cytokine Production

This assay assesses the effect of this compound on the production of pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) stimulated via Fc receptors.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque)

    • RPMI-1640 medium supplemented with 10% FBS

    • Heat-aggregated human IgG (to stimulate Fc receptors)

    • This compound (serially diluted in DMSO, then cell culture medium)

    • 96-well cell culture plates

    • ELISA kits for human TNF-α and IL-6

  • Procedure:

    • Isolate PBMCs from healthy donor blood.

    • Plate the PBMCs in a 96-well cell culture plate at a density of, for example, 2 x 10⁵ cells per well.

    • Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C.

    • Add heat-aggregated human IgG to the wells to stimulate the Fc receptors.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Plot the cytokine concentration against the logarithm of the inhibitor concentration and fit the data to determine the IC50 values.

Conclusion

This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase with demonstrated activity in preclinical models of autoimmune disease. Its mechanism of action, involving the inhibition of key signaling pathways in B-cells and myeloid cells, provides a strong rationale for its therapeutic potential. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive overview of the pharmacodynamic profile of this compound for the scientific community. While clinical development in rheumatoid arthritis has been discontinued, the data generated for this compound contribute to the broader understanding of BTK inhibition as a therapeutic strategy.

References

Methodological & Application

BMS-986142 In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling element in various immune pathways, including B-cell receptor (BCR) and Fc receptor signaling, making it a key target in the study and treatment of autoimmune diseases such as rheumatoid arthritis.[3][4][5] This document provides detailed application notes and protocols for in vitro assays designed to characterize the activity of this compound.

Mechanism of Action

This compound functions as a reversible inhibitor of BTK, a non-receptor tyrosine kinase essential for the activation and proliferation of B-lymphocytes.[6] Upon activation of the B-cell receptor, BTK phosphorylates phospholipase C-γ2 (PLC-γ2), which in turn triggers intracellular calcium mobilization and downstream signaling cascades.[1] By inhibiting BTK, this compound effectively blocks these signaling pathways, leading to reduced B-cell proliferation, cytokine production, and autoantibody secretion. Additionally, BTK is involved in Fc receptor (FcR) signaling in myeloid cells and RANKL-induced osteoclastogenesis, both of which are implicated in the pathology of rheumatoid arthritis.[1][7]

Signaling Pathways

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the inhibitory effect of this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Recruitment & Phosphorylation Antigen Antigen Antigen->BCR Activation PLCG2 Phospholipase C-γ2 (PLC-γ2) BTK->PLCG2 Phosphorylation BMS986142 This compound BMS986142->BTK Inhibition Ca_Mobilization Intracellular Calcium Mobilization PLCG2->Ca_Mobilization Downstream Downstream Signaling (e.g., NF-κB, MAPK) Ca_Mobilization->Downstream Gene_Expression Gene Expression (Proliferation, Cytokine Production) Downstream->Gene_Expression

Caption: BTK signaling pathway in B-cells and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound from various studies.

Table 1: In Vitro Potency and Selectivity of this compound [2][5]

ParameterIC50 ValueNotes
BTK (enzymatic assay) 0.5 nMPotent inhibition of recombinant human BTK.
Tec 10 nMMember of the Tec family of kinases.
ITK 15 nMMember of the Tec family of kinases.
BLK 23 nMMember of the Tec family of kinases.
Txk 28 nMMember of the Tec family of kinases.
BMX 32 nMMember of the Tec family of kinases.
LCK 71 nMMember of the Src family of kinases.
SRC 1100 nMMember of the Src family of kinases.

Table 2: Cellular Activity of this compound [1][5]

AssayCell TypeStimulusEndpointIC50 Value
Calcium Flux Ramos B cellsAnti-IgMBTK-dependent calcium flux9 nM
TNF-α Production Peripheral Blood Mononuclear Cells (PBMCs)IgG-containing Immune ComplexesTNF-α secretion3 nM
IL-6 Production Peripheral Blood Mononuclear Cells (PBMCs)IgG-containing Immune ComplexesIL-6 secretion4 nM
CD69 Expression Human Whole BloodBCR stimulationCD69 expression on B-cells90 nM
CD63 Expression Human Whole BloodAnti-IgECD63 expression on basophils89 nM
Osteoclastogenesis Primary monocytic progenitor cellsRANK-LFormation of osteoclastsInhibition observed at 15 nM

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the activity of this compound.

BTK Enzymatic Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human BTK.

Workflow:

BTK_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant human BTK - Kinase substrate - ATP - this compound dilutions Incubate Incubate BTK with This compound Reagents->Incubate Initiate Initiate reaction with ATP and substrate Incubate->Initiate Stop Stop reaction Initiate->Stop Detect Detect product formation (e.g., luminescence, fluorescence) Stop->Detect Calculate Calculate % inhibition Detect->Calculate Plot Plot dose-response curve and determine IC50 Calculate->Plot

Caption: Workflow for the BTK enzymatic assay.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of human recombinant BTK (e.g., 0.6 nM His-tagged BTK).[7]

    • Prepare a suitable kinase substrate and ATP solution.

    • Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO, then diluted in assay buffer).

  • Reaction Setup:

    • In a microplate, add the BTK enzyme to each well.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

    • Measure the amount of product formed using a suitable detection method, such as luminescence or fluorescence, with a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of B-cells following stimulation of the B-cell receptor.

Protocol:

  • Cell Culture:

    • Isolate primary human B-cells from peripheral blood.

    • Culture the B-cells in appropriate media and conditions.

  • Assay Procedure:

    • Plate the B-cells in a 96-well plate.

    • Treat the cells with serial dilutions of this compound or vehicle control and pre-incubate for a specified time.

    • Stimulate the cells with a BCR activator, such as anti-IgM antibodies.

    • Incubate the cells for a period sufficient to allow for proliferation (e.g., 72 hours).

  • Proliferation Measurement:

    • Assess cell proliferation using a standard method, such as the incorporation of tritiated thymidine ([³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).

  • Data Analysis:

    • Determine the level of proliferation for each treatment condition.

    • Calculate the percentage of inhibition of proliferation and determine the IC50 value as described for the enzymatic assay.

Cytokine Production Assay (TNF-α and IL-6)

This assay quantifies the inhibitory effect of this compound on the production of inflammatory cytokines by peripheral blood mononuclear cells (PBMCs).[1]

Protocol:

  • Cell Isolation:

    • Isolate PBMCs from human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Assay Procedure:

    • Plate the PBMCs in a 96-well plate.

    • Treat the cells with various concentrations of this compound or vehicle.

    • Stimulate the cells with IgG-containing immune complexes to activate Fcγ receptors.[1]

    • Incubate the cells for an appropriate time to allow for cytokine production (e.g., 24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the samples.

    • Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

CD69 Expression Assay in Human Whole Blood

This pharmacodynamic assay measures the functional effect of this compound on B-cell activation in a more physiologically relevant whole blood matrix.[6]

Protocol:

  • Blood Collection and Treatment:

    • Collect human whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Aliquot the blood into tubes and treat with serial dilutions of this compound or vehicle control.

    • Incubate at 37°C for a specified time (e.g., 1 hour).

  • B-Cell Stimulation:

    • Stimulate B-cell activation by adding a BCR agonist, such as anti-IgD-dextran.[6]

    • Include an unstimulated control (no agonist).

    • Incubate the blood at 37°C for 24 hours.[6]

  • Flow Cytometry Analysis:

    • Lyse the red blood cells using a lysis buffer.

    • Stain the remaining white blood cells with fluorescently labeled antibodies against CD20 (to identify B-cells) and CD69 (as a marker of activation).

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CD20-positive B-cell population.

    • Determine the percentage of CD69-positive B-cells for each treatment condition.

    • Calculate the percentage of inhibition of CD69 expression and determine the IC50 value.

Conclusion

The in vitro assays described provide a comprehensive framework for characterizing the potency and mechanism of action of this compound. These protocols can be adapted and optimized for specific research needs, contributing to a deeper understanding of BTK inhibition and its therapeutic potential.

References

Application Notes and Protocols for BMS-986142, a Potent and Selective BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. BMS-986142 is a potent and highly selective, reversible inhibitor of BTK.[4] In enzymatic assays, this compound inhibits human recombinant BTK with a half-maximal inhibitory concentration (IC50) of 0.5 nM.[4][5] This document provides detailed protocols for cell-based assays to evaluate the inhibitory activity of this compound on BTK signaling in various cell types.

Mechanism of Action

This compound is a reversible small molecule inhibitor that targets the kinase activity of BTK.[6] Upon activation of the B-cell receptor (BCR) or other signaling pathways involving BTK, such as Fc receptor (FcR) signaling, BTK is autophosphorylated and subsequently phosphorylates downstream substrates like phospholipase C gamma 2 (PLCγ2).[4][7] This leads to a cascade of intracellular events, including calcium mobilization and activation of transcription factors, ultimately resulting in cell proliferation, survival, and cytokine production.[7][8] this compound effectively blocks these downstream events by inhibiting the catalytic activity of BTK.[4]

Data Presentation

Table 1: In Vitro Potency of this compound in Enzymatic and Cell-Based Assays[4][5]
Assay TypeTarget/Cell LineEndpointIC50 (nM)
Enzymatic Assay Human Recombinant BTKKinase Activity0.5
Cell-Based Assays
Ramos B-cellsBTK-dependent Calcium Flux9
Ramos B-cellsPLCγ2 Phosphorylation~20
Primary Human B-cellsProliferation3 - 4
Primary Human B-cellsCD86 Expression3 - 4
Primary Human B-cellsIL-6 Production5
Primary Human B-cellsTNF-α Production3
Human PBMCsFcR-mediated IL-6 Production4
Human PBMCsFcR-mediated TNF-α Production3
Human Whole BloodBCR-stimulated CD69 Expression90
Human Whole BloodFcεRI-driven CD63 Expression89
Table 2: Kinase Selectivity Profile of this compound[4][5]
KinaseFamilyIC50 (nM)Fold Selectivity vs. BTK
BTK Tec 0.5 1x
TECTec1020x
ITKTec1530x
BLKSrc2346x
TXKTec2856x
BMXTec3264x
LCKSrc71142x
SRCSrc>1000>2000x

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK phosphorylates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg2 PLCγ2 BTK->PLCg2 phosphorylates BMS986142 This compound BMS986142->BTK inhibits PLCg2->PIP2 hydrolyzes Ca_flux Ca²⁺ Mobilization IP3->Ca_flux induces PKC PKC DAG->PKC activates NFAT NFAT Ca_flux->NFAT activates NFkB NF-κB PKC->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival, Cytokines) NFAT->Gene_Expression NFkB->Gene_Expression

Caption: BTK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

BTK Phosphorylation Assay in Ramos B-cells

This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in response to BCR stimulation.

Experimental Workflow:

BTK_Phosphorylation_Workflow A 1. Seed Ramos B-cells B 2. Pre-incubate with This compound A->B C 3. Stimulate with anti-IgM B->C D 4. Lyse cells C->D E 5. Western Blot for p-BTK (Y223) and Total BTK D->E F 6. Densitometry and IC50 Calculation E->F

Caption: Workflow for BTK Phosphorylation Assay.

Materials:

  • Ramos B-cells (ATCC® CRL-1596™)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Goat F(ab')2 Anti-Human IgM (SouthernBiotech)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-BTK (Y223) and Rabbit anti-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Culture Ramos B-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seed cells at a density of 1-2 x 10^6 cells/mL in a 6-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Stimulate the cells with 10 µg/mL of goat F(ab')2 anti-human IgM for 5-10 minutes at 37°C.

  • Immediately place the plate on ice and pellet the cells by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Lyse the cell pellet with 100 µL of ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-BTK (Y223) and total BTK.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify band intensities using densitometry. Normalize the p-BTK signal to the total BTK signal.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Calcium Flux Assay in Ramos B-cells

This assay measures the inhibition of BCR-induced calcium mobilization from intracellular stores.

Experimental Workflow:

Calcium_Flux_Workflow A 1. Load Ramos B-cells with a calcium indicator dye (e.g., Fluo-4 AM) B 2. Pre-incubate with This compound A->B C 3. Establish baseline fluorescence B->C D 4. Stimulate with anti-IgM C->D E 5. Measure fluorescence change over time D->E F 6. Calculate IC50 E->F

Caption: Workflow for Calcium Flux Assay.

Materials:

  • Ramos B-cells

  • RPMI-1640 medium

  • This compound

  • Goat F(ab')2 Anti-Human IgM

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorometric plate reader with kinetic reading capabilities

Protocol:

  • Harvest Ramos B-cells and resuspend them in HBSS at 1 x 10^6 cells/mL.

  • Load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) for 30-45 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Resuspend the cells in HBSS at 1 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into a 96-well black, clear-bottom plate.

  • Add 50 µL of this compound dilutions or vehicle to the wells and incubate for 15-30 minutes at 37°C.

  • Place the plate in the fluorometric plate reader and record baseline fluorescence for 30-60 seconds.

  • Add 50 µL of anti-IgM (final concentration 10 µg/mL) to stimulate the cells.

  • Immediately begin kinetic reading of fluorescence for 5-10 minutes.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Calculate the peak fluorescence response for each concentration of this compound.

  • Determine the IC50 value by plotting the peak response against the inhibitor concentration.

Cytokine Release Assay from Human PBMCs

This assay assesses the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from peripheral blood mononuclear cells (PBMCs) stimulated via Fcγ receptors.

Experimental Workflow:

Cytokine_Release_Workflow A 1. Isolate PBMCs from healthy donor blood B 2. Pre-incubate PBMCs with This compound A->B C 3. Stimulate with immune complexes B->C D 4. Incubate for 24-48 hours C->D E 5. Collect supernatant and measure cytokine levels (ELISA) D->E F 6. Calculate IC50 E->F

Caption: Workflow for Cytokine Release Assay.

Materials:

  • Human peripheral blood from healthy donors

  • Ficoll-Paque

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Immune complexes (e.g., heat-aggregated IgG)

  • ELISA kits for human TNF-α and IL-6

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMCs and resuspend them in complete RPMI-1640 medium.

  • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-incubate the cells with serial dilutions of this compound or vehicle for 1 hour at 37°C.

  • Stimulate the cells with pre-formed immune complexes (e.g., 50 µg/mL heat-aggregated IgG).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Centrifuge the plate and collect the supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production for each this compound concentration.

  • Determine the IC50 values by non-linear regression analysis.

Conclusion

The protocols described in this document provide robust and reproducible methods for evaluating the cellular activity of the BTK inhibitor, this compound. These assays are essential tools for researchers and drug development professionals studying the role of BTK in normal and pathological conditions and for characterizing the pharmacological properties of BTK inhibitors. The provided data demonstrates that this compound is a highly potent and selective inhibitor of BTK in both enzymatic and cellular contexts.

References

Application Notes and Protocols for Testing BMS-986142 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), in preclinical animal models of autoimmune diseases, particularly rheumatoid arthritis.

Introduction

This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1][2][3] BTK is a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[4][5] By inhibiting BTK, this compound can block B-cell activation, proliferation, and the production of inflammatory cytokines, making it a promising therapeutic candidate.[1][3][4] Preclinical studies have demonstrated its efficacy in rodent models of arthritis.[1][3][6][7]

Mechanism of Action: BTK Signaling Inhibition

This compound exerts its therapeutic effects by inhibiting BTK, which is a central node in multiple signaling pathways involved in autoimmune responses. Key pathways affected include:

  • B-Cell Receptor (BCR) Signaling: Inhibition of BTK blocks the downstream signaling cascade following BCR activation, leading to reduced B-cell proliferation and differentiation into antibody-producing plasma cells.[1][4]

  • Fc Gamma Receptor (FcγR) Signaling: In myeloid cells, BTK inhibition by this compound attenuates FcγR-mediated cytokine production (e.g., TNF-α, IL-6), which is a crucial driver of inflammation in rheumatoid arthritis.[1][4]

  • RANK-L Signaling: this compound has been shown to block RANK-L-induced osteoclastogenesis, suggesting a direct role in preventing bone erosion, a hallmark of rheumatoid arthritis.[1][4]

BMS986142_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling cluster_RANKL RANK-L Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK_BCR BTK LYN_SYK->BTK_BCR PLCg2 PLCγ2 BTK_BCR->PLCg2 Downstream_BCR B-Cell Proliferation, Cytokine Production PLCg2->Downstream_BCR FcR FcγR SYK_FcR SYK FcR->SYK_FcR BTK_FcR BTK SYK_FcR->BTK_FcR Downstream_FcR Cytokine Release (TNF-α, IL-6) BTK_FcR->Downstream_FcR RANKL RANK-L RANK RANK RANKL->RANK BTK_RANKL BTK RANK->BTK_RANKL Downstream_RANKL Osteoclastogenesis, Bone Resorption BTK_RANKL->Downstream_RANKL BMS986142 This compound BMS986142->BTK_BCR BMS986142->BTK_FcR BMS986142->BTK_RANKL

Caption: Signaling pathways inhibited by this compound.

In Vitro Efficacy Data

The following table summarizes the in vitro inhibitory activity of this compound.

Target/AssayCell TypeIC50
BTK (enzymatic assay)Recombinant Human BTK0.5 nM[2]
B-Cell Proliferation (BCR-stimulated)Primary Human B-Cells≤ 5 nM[1]
IL-6 Production (BCR-stimulated)Primary Human B-Cells≤ 5 nM[1]
TNF-α Production (BCR-stimulated)Primary Human B-Cells≤ 5 nM[1]
CD86 Expression (BCR-stimulated)Primary Human B-Cells≤ 5 nM[1]
TNF-α Production (FcγR-stimulated)Human PBMC3 nM[1]
IL-6 Production (FcγR-stimulated)Human PBMC4 nM[1]
CD69 Expression (BCR-stimulated)Human Whole Blood90 nM[1]

In Vivo Efficacy in Animal Models

This compound has demonstrated significant efficacy in murine models of rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) Model
Dosing RegimenDose (mg/kg, PO, QD)Outcome% Inhibition
Preventative4Reduction in clinical score26%[2]
10Reduction in clinical score43%[2]
30Reduction in clinical score79%[2]
Therapeutic2Reduction in clinical score17%[2]
4Reduction in clinical score37%[2]
25Reduction in clinical score67%[2]
Combination (Preventative)4 (with 0.25 mg/kg MTX)Reduction in clinical score54%[2]
Collagen Antibody-Induced Arthritis (CAIA) Model
Dosing RegimenDose (mg/kg, PO, QD)Outcome% Inhibition
Prophylactic5Reduction in clinical score72%[1]
20Reduction in clinical score>90%[1]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in the murine Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) models.

Experimental Workflow

Experimental_Workflow cluster_CIA Collagen-Induced Arthritis (CIA) Workflow cluster_CAIA Collagen Antibody-Induced Arthritis (CAIA) Workflow Immunization Day 0: Primary Immunization (Bovine Type II Collagen) Boost Day 21: Booster Immunization Immunization->Boost Dosing_Preventative Preventative Dosing (Day 0 - End) Immunization->Dosing_Preventative Dosing_Therapeutic Therapeutic Dosing (Day 21 - End) Boost->Dosing_Therapeutic Monitoring Clinical Score Assessment (Regular Intervals) Dosing_Preventative->Monitoring Dosing_Therapeutic->Monitoring Endpoint Day 36: Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint Antibody_Admin Day 0: Administration of Anti-Collagen Antibodies LPS_Challenge Day 3: LPS Challenge Antibody_Admin->LPS_Challenge Dosing_Prophylactic Prophylactic Dosing (Concurrent with model induction) Antibody_Admin->Dosing_Prophylactic Monitoring_CAIA Clinical Score Assessment (Daily) Dosing_Prophylactic->Monitoring_CAIA Endpoint_CAIA Endpoint Analysis (e.g., Day 12) Monitoring_CAIA->Endpoint_CAIA

Caption: Experimental workflows for CIA and CAIA models.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Materials:

  • Male DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., EtOH:TPGS:PEG300, 5:5:90)[2]

  • Standard of care agents (optional, for combination studies): Methotrexate (MTX), Etanercept, murine CTLA-4-Ig[2]

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify bovine type II collagen in CFA.

    • Inject mice subcutaneously at the base of the tail with 200 µg of the collagen emulsion.[2]

  • Booster Immunization (Day 21):

    • Emulsify bovine type II collagen in IFA.

    • Administer a booster injection in the same manner as the primary immunization.[2]

  • Dosing Regimens:

    • Preventative: Begin daily oral gavage of this compound or vehicle immediately after the primary immunization (Day 0) and continue until the end of the study.[2]

    • Therapeutic: Delay the start of daily oral gavage of this compound or vehicle until the booster immunization on Day 21.[2]

    • Combination Studies: Co-administer this compound with standard of care agents (e.g., MTX, etanercept) according to established protocols.[2]

  • Clinical Assessment:

    • Monitor mice regularly for signs of arthritis (e.g., paw swelling, redness).

    • Score each paw based on a standardized clinical scoring system (e.g., 0-4 scale).

  • Endpoint Analysis (e.g., Day 36):

    • Collect blood for pharmacokinetic analysis and measurement of serum anti-collagen antibodies.

    • Harvest paws for histological evaluation of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.

Collagen Antibody-Induced Arthritis (CAIA) in Mice

Materials:

  • Susceptible mouse strain (e.g., BALB/c)

  • Cocktail of monoclonal anti-collagen antibodies

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle

Procedure:

  • Antibody Administration (Day 0):

    • Administer a cocktail of anti-collagen antibodies intravenously or intraperitoneally.

  • LPS Challenge (e.g., Day 3):

    • Administer a suboptimal dose of LPS intraperitoneally to synchronize and enhance the inflammatory response.

  • Dosing Regimen:

    • Prophylactic: Begin daily oral gavage of this compound or vehicle concurrently with the induction of arthritis.[1]

  • Clinical Assessment:

    • Monitor and score the clinical signs of arthritis daily, as described for the CIA model.

  • Endpoint Analysis (e.g., Day 12):

    • Perform pharmacokinetic and histological analyses as described for the CIA model.[1]

Conclusion

This compound is a highly effective BTK inhibitor with demonstrated efficacy in preclinical models of rheumatoid arthritis. The protocols outlined above provide a framework for further investigation of its therapeutic potential. The robust, dose-dependent reduction in clinical scores, inflammation, and bone resorption in both the CIA and CAIA models supports its continued development for the treatment of autoimmune diseases.[1][4] Furthermore, the additive benefit observed when combined with standard-of-care agents suggests its potential for use in combination therapy.[2]

References

Application Notes and Protocols for BMS-986142 in Murine Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and efficacy of BMS-986142, a potent and highly selective reversible Bruton's tyrosine kinase (BTK) inhibitor, in preclinical mouse models of rheumatoid arthritis.[1][2][3][4] The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate BTK inhibitors in similar models.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting BTK, a critical enzyme in the signaling pathways of various immune cells implicated in the pathophysiology of rheumatoid arthritis.[2][3] Specifically, this compound has been shown to block:

  • B-Cell Receptor (BCR) Signaling: Inhibition of BCR signaling in B cells reduces the production of autoantibodies and inflammatory cytokines, such as IL-6 and TNF-α.[3]

  • Fcγ Receptor (FcγR) Signaling: In myeloid cells, this compound inhibits FcγR-mediated cytokine production, a key process in inflammatory responses.[1][3]

  • RANK-L-Induced Osteoclastogenesis: The compound blocks the differentiation of monocytic precursors into osteoclasts, thereby protecting against bone resorption and erosion characteristic of arthritic joints.[2][3]

This compound is a highly selective inhibitor, demonstrating potent activity against BTK with an IC50 of 0.5 nM, while showing significantly less activity against other kinases.[1][4]

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways modulated by this compound in the context of arthritis.

BMS986142_Pathway cluster_b_cell B Cell cluster_myeloid Myeloid Cell cluster_osteoclast Osteoclast Precursor BCR BCR BTK_B BTK BCR->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 Cytokines Cytokine Production (IL-6, TNF-α) PLCg2->Cytokines Autoantibodies Autoantibody Production PLCg2->Autoantibodies FcR FcγR BTK_M BTK FcR->BTK_M Myeloid_Cytokines Cytokine Production (e.g., TNF-α) BTK_M->Myeloid_Cytokines RANKL RANK-L BTK_O BTK RANKL->BTK_O Osteoclast Osteoclast Differentiation BTK_O->Osteoclast BMS986142 This compound BMS986142->BTK_B BMS986142->BTK_M BMS986142->BTK_O

Caption: this compound inhibits BTK in B cells, myeloid cells, and osteoclast precursors.

Efficacy Data in Murine Arthritis Models

This compound has demonstrated significant efficacy in reducing disease severity in both Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) mouse models.[1][2][3]

Table 1: Efficacy of this compound Monotherapy in the CAIA Model
Treatment Group (Dose, p.o., q.d.)Mean Clinical Score Reduction vs. VehicleReference
This compound (5 mg/kg)72%[1][3]
This compound (20 mg/kg)>90% (Essentially complete protection)[1][3]
Table 2: Efficacy of this compound Monotherapy in the CIA Model (Preventative Dosing)
Treatment Group (Dose, p.o., q.d.)Clinical Score Reduction vs. Vehicle at Study EndReference
This compound (4 mg/kg)26%[4]
This compound (10 mg/kg)43%[4]
This compound (30 mg/kg)79%[4]
Table 3: Efficacy of this compound Monotherapy in the CIA Model (Therapeutic Dosing)
Treatment Group (Dose, p.o., q.d.)Clinical Score Reduction vs. Vehicle at Study EndReference
This compound (2 mg/kg)17%[1][3][4]
This compound (4 mg/kg)37%[1][3][4]
This compound (25 mg/kg)67%[1][3][4]
Table 4: Efficacy of this compound Combination Therapy in the CIA Model
Treatment GroupClinical Score InhibitionReduction in Inflammation & Bone ResorptionReference
Methotrexate (MTX) alone (0.25 mg/kg)19%10%[4]
This compound alone (4 mg/kg)-24%[3]
This compound (4 mg/kg) + MTX (0.25 mg/kg)54% (additive benefit)53%[4]

Experimental Protocols

Detailed methodologies for inducing and treating arthritis in mouse models are provided below.

Protocol 1: Collagen-Induced Arthritis (CIA) Mouse Model

This model is T-cell and B-cell dependent and is widely used to study the pathogenesis of rheumatoid arthritis.[5][6]

Materials:

  • Male DBA/1 mice (8–10 weeks old)[3]

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA) or Sigma Adjuvant System[3]

  • This compound

  • Vehicle: 5% Ethanol, 5% Tocopherol PEG 1000 Succinate (TPGS), 90% PEG300[3][4]

Procedure:

  • Immunization (Day 0): Prepare an emulsion of bovine type II collagen (200 μg per mouse) with an equal volume of CFA or Sigma Adjuvant System.[3]

  • Administer a 0.1 mL subcutaneous injection at the base of the tail.[3][5]

  • Booster Immunization (Day 21): Administer a second subcutaneous injection with the same collagen emulsion.[3]

  • Drug Administration:

    • Preventative Regimen: Begin daily oral gavage (p.o., q.d.) of this compound or vehicle immediately after the first immunization (Day 0) and continue throughout the study.[3][4]

    • Therapeutic Regimen: Delay the start of daily oral gavage until the booster immunization on Day 21.[3][4]

  • Monitoring: Monitor mice three times per week for the development and severity of paw inflammation. Clinical scores are typically assigned based on the degree of erythema and swelling.[3]

  • Endpoint Analysis: At the end of the study, collect blood for pharmacokinetic analysis and serum for anti-collagen antibody titers.[3] Hind paws can be collected for histological evaluation of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.[1]

CIA_Workflow cluster_prevent Preventative Dosing cluster_therapeutic Therapeutic Dosing Day0 Day 0 Primary Immunization (Collagen + Adjuvant) Dosing_P Start Daily Dosing (this compound or Vehicle) Day0->Dosing_P Day21 Day 21 Booster Immunization Monitoring Days 21-46 Monitor Clinical Score Day21->Monitoring Dosing_T Start Daily Dosing (this compound or Vehicle) Day21->Dosing_T Endpoint Endpoint Histology, PK, Antibody Titers Monitoring->Endpoint Dosing_P->Day21

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

The CAIA model is dependent on FcγR-driven mechanisms but is independent of B and T cells. It offers a more rapid and synchronized onset of arthritis.[1][3][7]

Materials:

  • Female BALB/c mice (8–10 weeks old)[3]

  • Mixture of 4 monoclonal anti-mouse type II collagen antibodies[3]

  • Lipopolysaccharide (LPS) from E. coli O111:B4[3]

  • This compound

  • Vehicle: 5% EtOH, 5% TPGS, 90% PEG300[3]

Procedure:

  • Antibody Administration (Day 0): Administer a cocktail of anti-mouse type II collagen antibodies (total of 4 mg) intraperitoneally (IP) to each mouse.[3]

  • Drug Administration: Immediately begin prophylactic daily oral gavage (p.o., q.d.) with this compound or vehicle.[3]

  • LPS Boost (Day 3): Administer an IP injection of LPS (1.25 mg/kg) to synchronize and enhance the inflammatory response.[3]

  • Monitoring: Monitor mice daily for the development and severity of paw inflammation using a clinical scoring system.[3]

  • Endpoint Analysis (Day 12): At study termination, collect hind paws for histological evaluation of inflammation, bone resorption, and cartilage erosion.[1]

CAIA_Workflow Day0 Day 0 Anti-Collagen Ab (IP) Start Daily Dosing Day3 Day 3 LPS Boost (IP) Day0->Day3 Monitoring Daily Monitoring (Clinical Score) Day3->Monitoring Endpoint Day 12 Endpoint Analysis (Histology) Monitoring->Endpoint

References

Preparing BMS-986142 for In Vivo Efficacy Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and comprehensive guidance for the preparation and in vivo administration of BMS-986142, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] The information presented herein is intended to support preclinical research in autoimmune disorders, particularly rheumatoid arthritis, by ensuring consistent and effective delivery of the compound in animal models.

Physicochemical Properties and Solubility

This compound is a small molecule with a molecular weight of 572.6 g/mol .[4] Understanding its solubility is critical for preparing appropriate formulations for in vivo studies.

SolventSolubilityNotes
DMSO 45 mg/mL (78.59 mM)[4] to 100 mg/mL (174.64 mM)[5]Sonication is recommended to aid dissolution.[4] Use fresh DMSO as it can absorb moisture, which may reduce solubility.[5]
Water Insoluble[4]

In Vivo Formulations and Administration

For in vivo studies, particularly in murine models of rheumatoid arthritis, this compound has been successfully administered orally (PO) via gavage.[2][5] The choice of vehicle is crucial for ensuring bioavailability and consistent exposure. Several formulations have been reported and are detailed below.

Recommended Vehicle Compositions
Vehicle CompositionAchievable ConcentrationAnimal Model Application
Ethanol:TPGS:PEG300 (5:5:90 v/v/v) Not specified, but used for 2-30 mg/kg dosing[1][2][4]Collagen-Induced Arthritis (CIA) in mice.[1][2][4]
Polyethylene glycol (PEG) 400:Water (80:20 v/v) Not specified, but used for 3, 10, and 30 mg/kg dosing[2]Keyhole Limpet Hemocyanin (KLH)-induced antibody response in mice.[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (3.49 mM)[4]General in vivo use; sonication is recommended.[4]
10% DMSO in Corn oil ≥ 2.08 mg/mL[1]General in vivo use.[1]
10% DMSO in 20% SBE-β-CD in Saline 2.08 mg/mL (suspended solution)[1]Suitable for oral and intraperitoneal injection.[1]

Experimental Protocols

Protocol 1: Preparation of this compound in EtOH:TPGS:PEG300 for Oral Gavage

This protocol is adapted from studies using the collagen-induced arthritis (CIA) mouse model.[1][2][4]

Materials:

  • This compound powder

  • Ethanol (EtOH), absolute

  • D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Polyethylene glycol 300 (PEG300)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 4, 10, or 30 mg/kg).[1][2][4] Assume a standard dosing volume of 10 mL/kg.

  • Prepare the vehicle: In a sterile container, prepare the vehicle by mixing 5 parts Ethanol, 5 parts TPGS, and 90 parts PEG300. For example, to make 10 mL of vehicle, mix 0.5 mL of EtOH, 0.5 g of TPGS (assuming density is ~1 g/mL, or weigh it), and 9 mL of PEG300.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add a small amount of the vehicle to the powder and vortex thoroughly to create a slurry.

    • Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.

    • If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Administration: Administer the solution to mice via oral gavage once daily (QD).[2]

Protocol 2: Preparation of this compound in a Multi-Component Vehicle for Oral Gavage

This protocol provides a clear solution suitable for various in vivo applications.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution in DMSO: Based on the target final concentration of 2.08 mg/mL in the example, prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).[1]

  • Formulation Steps (for 1 mL of final solution):

    • To a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly.[1]

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]

    • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1]

  • Administration: The resulting clear solution can be administered orally.

Mechanism of Action and Signaling Pathway

This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in several signal transduction pathways involved in the pathophysiology of autoimmune diseases like rheumatoid arthritis.[2][3][6] Its primary mechanism involves blocking B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and autoantibody production.[2][5] Additionally, this compound inhibits Fcγ receptor-dependent cytokine production in monocytes and RANK-L-induced osteoclastogenesis, which contributes to inflammation and bone resorption in rheumatoid arthritis.[2][6]

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcgR Fcγ Receptor Signaling BCR BCR BTK BTK BCR->BTK Activation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation Ca_Flux Ca²⁺ Flux PLCy2->Ca_Flux Proliferation Proliferation & Cytokine Production Ca_Flux->Proliferation FcgR FcγR BTK_FcgR BTK FcgR->BTK_FcgR Activation Cytokines Inflammatory Cytokines (TNF-α, IL-6) BTK_FcgR->Cytokines BMS986142 This compound BMS986142->BTK BMS986142->BTK_FcgR

Caption: this compound inhibits BTK in BCR and FcγR signaling pathways.

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of this compound in a mouse model of collagen-induced arthritis (CIA) is outlined below.

In_Vivo_Workflow cluster_setup Model Induction & Dosing cluster_monitoring Monitoring & Analysis Induction Day 0: Induce CIA (Collagen Emulsion) StartDosing Start Preventative Dosing (PO, QD) Induction->StartDosing Preventative Regimen Booster Day 21: Booster Shot Induction->Booster ClinicalScore Monitor Clinical Score (3x per week) StartDosing->ClinicalScore TherapeuticDosing Start Therapeutic Dosing (PO, QD) Booster->TherapeuticDosing Therapeutic Regimen TherapeuticDosing->ClinicalScore Histology End of Study: Histopathology of Joints ClinicalScore->Histology Serology End of Study: Serum Anti-Collagen IgG ClinicalScore->Serology

References

Application Notes and Protocols for BMS-986142 in B-Cell Receptor Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BMS-986142, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK). The information included details its mechanism of action and provides protocols for its application in studying B-cell receptor (BCR) signaling pathways.

Introduction

This compound is a small-molecule, orally available compound that reversibly inhibits the kinase activity of BTK.[1] BTK is a critical non-receptor tyrosine kinase in the Tec family, expressed in most hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[1] It is a key component of the B-cell receptor signaling cascade, which governs B-cell development, activation, proliferation, and differentiation.[2][3] Dysregulation of BCR signaling is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies. This compound's high potency and selectivity make it a valuable tool for investigating the role of BTK in these processes.[4][5]

Mechanism of Action

Upon engagement of the B-cell receptor by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors.[2] This ultimately results in B-cell activation, proliferation, and cytokine production.[5][6] this compound exerts its inhibitory effect by binding to the active site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling molecules.[1][5] This blockade of the BCR pathway underlies its potential therapeutic effects in autoimmune diseases like rheumatoid arthritis.[2][6]

Quantitative Data

The following table summarizes the in vitro potency and selectivity of this compound from various assays.

Target/AssayCell Type/SystemIC50 ValueReference
BTK (human recombinant) Enzymatic Assay0.5 nM[2][4][5]
Tec Enzymatic Assay10 nM[4]
ITK Enzymatic Assay15 nM[4]
BLK Enzymatic Assay23 nM[4]
Txk Enzymatic Assay28 nM[4]
BMX Enzymatic Assay32 nM[4]
LCK Enzymatic Assay71 nM[4]
SRC Enzymatic Assay1100 nM[4]
BCR-stimulated CD69 expression Human Whole Blood90 nM[2][5]
BCR-stimulated IL-6 production Primary Human B-cells3 nM[2]
BCR-stimulated TNF-α production Primary Human B-cells4 nM[2]
BCR-dependent Calcium Flux Ramos B-cells9 nM[4][7]
CD40L-induced CD86/CD69 expression Peripheral Blood B-cells>10,000 nM[2][5]
LPS-stimulated TNF-α production Peripheral Blood Mononuclear Cells>30,000 nM[5]

Signaling Pathway Diagram

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Antigen Antigen Antigen->BCR Binding Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression NFAT->Gene_Expression BMS986142 This compound BMS986142->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on B-cell receptor signaling.

BTK Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human BTK.

Materials:

  • Recombinant human BTK (His-tagged)

  • Fluoresceinated peptide substrate (e.g., FITC-AHA-GEEPLYWSFPAKKK-NH2)

  • Adenosine triphosphate (ATP)

  • This compound

  • Assay buffer (20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT)

  • Microplate reader capable of detecting fluorescence

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a microplate, incubate recombinant human BTK (e.g., 0.6 nM) with the various concentrations of this compound at room temperature for a specified pre-incubation time.

  • Initiate the kinase reaction by adding the fluoresceinated peptide substrate (e.g., 1.5 µM) and ATP (at a concentration close to its Km for BTK, e.g., 20 µM).

  • Allow the reaction to proceed at room temperature for a set time.

  • Stop the reaction and quantify the product turnover using a suitable method, such as a Caliper LabChip system or by measuring the change in fluorescence on a microplate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

B-Cell Proliferation Assay

Objective: To assess the effect of this compound on BCR-induced B-cell proliferation.

Materials:

  • Isolated primary human B-cells or a B-cell line (e.g., Ramos)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • BCR stimulus (e.g., anti-IgM F(ab')2 fragments)

  • This compound

  • Cell proliferation reagent (e.g., [3H]-thymidine or a colorimetric/fluorometric reagent like WST-1 or CellTiter-Glo®)

  • 96-well cell culture plates

Protocol:

  • Seed B-cells into a 96-well plate at an appropriate density.

  • Pre-incubate the cells with a serial dilution of this compound for 1-2 hours at 37°C in a CO2 incubator.

  • Stimulate the cells with an optimal concentration of the BCR stimulus. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Assess cell proliferation:

    • For [3H]-thymidine incorporation: Add [3H]-thymidine during the last 18 hours of incubation, then harvest the cells and measure radioactivity using a scintillation counter.

    • For colorimetric/fluorometric assays: Add the reagent according to the manufacturer's instructions and measure the absorbance or fluorescence on a microplate reader.

  • Calculate the IC50 value for the inhibition of proliferation.

Calcium Flux Assay

Objective: To measure the effect of this compound on BCR-induced intracellular calcium mobilization.

Materials:

  • B-cell line (e.g., Ramos)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • BCR stimulus (e.g., anti-IgM)

  • This compound

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Load the B-cells with the calcium-sensitive dye in HBSS containing Pluronic F-127 according to the dye manufacturer's protocol.

  • Wash the cells to remove excess dye and resuspend them in HBSS.

  • Pre-incubate the cells with a serial dilution of this compound for a designated time at 37°C.

  • Acquire a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.

  • Add the BCR stimulus to the cells and immediately begin recording the change in fluorescence over time.

  • Analyze the data by measuring the peak fluorescence intensity or the area under the curve.

  • Determine the IC50 value for the inhibition of calcium flux.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Isolation Isolate/Culture B-Cells Pre_incubation Pre-incubate Cells with This compound Cell_Isolation->Pre_incubation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Pre_incubation Stimulation Stimulate B-Cells via BCR (e.g., anti-IgM) Pre_incubation->Stimulation Proliferation Proliferation Assay ([3H]-thymidine, WST-1) Stimulation->Proliferation Cytokine Cytokine Measurement (ELISA, CBA) Stimulation->Cytokine Calcium Calcium Flux Assay (Flow Cytometry) Stimulation->Calcium Western_Blot Western Blot (p-BTK, p-PLCγ2) Stimulation->Western_Blot Data_Analysis Calculate IC50 Values and Statistical Analysis Proliferation->Data_Analysis Cytokine->Data_Analysis Calcium->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for studying the effects of this compound on B-cell function.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of B-cell receptor signaling. Its high potency and selectivity for BTK allow for precise interrogation of this pathway's role in normal B-cell function and in the context of disease. The protocols provided herein offer a starting point for researchers to investigate the cellular and molecular consequences of BTK inhibition with this compound. Further investigation into this compound was deemed not warranted for rheumatoid arthritis, but its utility in a research setting remains.[8]

References

Application Notes and Protocols: BMS-986142 in a Collagen-Induced Arthritis (CIA) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a potent and highly selective, reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical intracellular signaling enzyme in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[3] It plays a key role in multiple pathways implicated in the pathophysiology of rheumatoid arthritis (RA) and other autoimmune diseases.[1][4] These pathways include B cell receptor (BCR) signaling, Fc-gamma receptor (FcγR)-mediated activation of monocytes and macrophages, and RANK-L-induced osteoclastogenesis, which contributes to bone erosion in RA.[1][4][5] By inhibiting BTK, this compound has demonstrated robust efficacy in murine models of RA, such as collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), making it a subject of significant interest for clinical investigation.[1][2]

These application notes provide detailed protocols for the use of this compound in a murine collagen-induced arthritis model, along with a summary of reported efficacy data.

Data Presentation

Table 1: Efficacy of this compound Monotherapy in Murine Arthritis Models
ModelDosing RegimenDose (mg/kg, oral, once daily)Outcome MeasureResult (% inhibition vs. vehicle)
CIA (Preventative) Prophylactic, from day 04Clinical Score26% reduction
10Clinical Score43% reduction
30Clinical Score79% reduction
10Anti-Collagen II IgGSignificant inhibition
30Anti-Collagen II IgGSignificant inhibition
CIA (Therapeutic) From day 21 (booster immunization)2Clinical Score17% reduction
4Clinical Score37% reduction
25Clinical Score67% reduction
CAIA (Preventative) Prophylactic5Clinical Score72% reduction
20Clinical Score>90% inhibition
5Histology (Inflammation & Bone Resorption)Significant reduction
20Histology (Inflammation & Bone Resorption)Significant reduction
Table 2: Efficacy of this compound in Combination Therapy in the CIA Model
Combination AgentsThis compound Dose (mg/kg, oral, once daily)Outcome MeasureResult (% inhibition vs. vehicle)
Methotrexate (MTX) 4Clinical Score54% (vs. 19% with MTX alone)
4Histology (Inflammation & Bone Resorption)53% (vs. 10% with MTX alone)
Etanercept 2Clinical ScoreSignificant additive benefit
4Clinical ScoreSignificant additive benefit
CTLA-4-Ig 10Clinical ScoreEnhanced effect vs. either agent alone

Signaling Pathway and Experimental Workflow

BTK_Signaling_Pathway BCR B Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fcγ Receptor (FcγR) FcR->BTK RANKL_R RANK Receptor RANKL_R->BTK PLCg2 PLCγ2 BTK->PLCg2 Macrophage Macrophage/Monocyte Activation (Cytokines) BTK->Macrophage Osteoclast Osteoclastogenesis (Bone Resorption) BTK->Osteoclast BMS986142 This compound BMS986142->BTK B_Cell B Cell Activation (Autoantibodies, Cytokines) PLCg2->B_Cell

Caption: this compound inhibits BTK, blocking key pathways in arthritis.

CIA_Workflow cluster_Day0 Day 0: Immunization cluster_Treatment Daily Treatment cluster_Day21 Day 21: Booster cluster_Monitoring Disease Monitoring cluster_Endpoint Study Endpoint (e.g., Day 36-42) Immunization Primary Immunization: Bovine Type II Collagen in Complete Freund's Adjuvant (CFA) Dosing Oral Gavage: Vehicle or this compound (e.g., 4, 10, 30 mg/kg) Immunization->Dosing Start Prophylactic Dosing Booster Booster Immunization: Bovine Type II Collagen in Incomplete Freund's Adjuvant (IFA) Dosing->Booster Scoring Clinical Scoring of Arthritis (Starting ~Day 21, 2-3 times/week) Booster->Scoring Onset of Disease Analysis Terminal Analysis: - Histology of Joints - Serum Anti-Collagen Antibodies - Paw Swelling Measurement Scoring->Analysis

Caption: Experimental workflow for a preventative CIA study.

Experimental Protocols

Materials and Reagents
  • Animals: Male DBA/1 mice, 7-9 weeks old.

  • Collagen: Bovine Type II Collagen solution (e.g., 4 mg/mL in 0.01 N acetic acid).

  • Adjuvants:

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Incomplete Freund's Adjuvant (IFA).

  • This compound: To be formulated in a suitable vehicle for oral administration (e.g., EtOH:TPGS:PEG300, 5:5:90).

  • Anesthetics: Ketamine/Xylazine solution or Isoflurane.

  • Syringes (glass for emulsion, insulin for injection), needles (18G, 27G).

  • Emulsification equipment (e.g., two-syringe system with a stopcock).

Protocol 1: Induction of Collagen-Induced Arthritis (CIA)

This protocol is for inducing arthritis in highly susceptible DBA/1 mice.

  • Preparation of Collagen Emulsion (Day 0):

    • Prepare a working solution of bovine type II collagen at 2 mg/mL by diluting the 4 mg/mL stock with sterile 0.01 N acetic acid.

    • To create the emulsion, mix equal volumes of the 2 mg/mL collagen solution and CFA. For example, for 10 mice (0.1 mL each + overage), mix 0.7 mL of collagen solution with 0.7 mL of CFA.

    • Emulsify the mixture until a stable, thick emulsion is formed (a drop should not disperse in water). This is typically done by passing the mixture repeatedly between two glass syringes connected by a stopcock.

  • Primary Immunization (Day 0):

    • Anesthetize each mouse.

    • Inject 0.1 mL of the collagen/CFA emulsion subcutaneously at the base of the tail. Ensure the injection is subcutaneous and not into a tail vein.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion by mixing equal volumes of the 2 mg/mL collagen solution and IFA.

    • Anesthetize each mouse.

    • Inject 0.1 mL of the collagen/IFA emulsion subcutaneously at a different site on the tail from the primary injection.

  • Monitoring Arthritis Development:

    • Begin clinical assessment of arthritis around day 21, just before the booster shot, and continue 2-3 times per week until the study endpoint.

    • Score each paw based on a scale of 0-4 (0 = normal; 1 = mild swelling/erythema of one joint; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of the entire paw; 4 = maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.

Protocol 2: Administration of this compound (Preventative Dosing)

This protocol describes a preventative treatment regimen where this compound is administered before the onset of clinical signs.

  • Drug Preparation:

    • Prepare the vehicle and the required concentrations of this compound (e.g., 4, 10, 30 mg/kg) in the vehicle. It is recommended to prepare fresh solutions daily.

  • Dosing Schedule:

    • Begin daily oral administration of this compound or vehicle on Day 0, immediately following the primary immunization.

    • Continue daily dosing throughout the study until the designated endpoint (e.g., Day 36-42).

  • Administration:

    • Administer the prepared solution via oral gavage at a consistent time each day. The volume administered will depend on the mouse's body weight and the concentration of the dosing solution.

Protocol 3: Therapeutic Dosing of this compound

This protocol is designed to assess the efficacy of this compound on established disease.

  • Induction and Monitoring:

    • Induce arthritis as described in Protocol 1.

    • Monitor mice for the onset of clinical arthritis, which typically occurs after the Day 21 booster.

  • Initiation of Dosing:

    • Begin daily oral administration of this compound or vehicle (e.g., 2, 4, 25 mg/kg) on Day 21, at the time of the booster immunization, or when mice reach a predetermined clinical score (e.g., a score of 2).

  • Dosing and Monitoring:

    • Continue daily dosing and clinical scoring until the study endpoint.

Endpoint Analysis

  • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Sections can be stained with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and with Safranin O to evaluate cartilage damage and bone resorption.

  • Serology: Collect blood at termination to measure serum levels of anti-collagen type II antibodies (IgG, IgG1, IgG2a) by ELISA.

  • Paw Swelling: Measure paw thickness or volume using calipers or a plethysmometer throughout the study.

  • Micro-CT: Perform micro-computed tomography scans on the hind paws to quantify bone erosion and changes in bone mineral density.[1]

References

Troubleshooting & Optimization

BMS-986142 Technical Support Center: Navigating Solubility and Formulation Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common solubility and formulation challenges encountered with BMS-986142, a potent and highly selective reversible Bruton's tyrosine kinase (BTK) inhibitor. The information is curated to assist researchers in their experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble in water.[1] This low aqueous solubility is a primary challenge in its formulation for both in vitro and in vivo studies.

Q2: In which organic solvents is this compound soluble?

A2: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). Various sources report its solubility in DMSO to be greater than 50 mM, or at concentrations of 45 mg/mL and 100 mg/mL.[1][2] It is reported to be insoluble in ethanol.

Q3: Are there any established formulations for in vivo preclinical studies?

A3: Yes, several formulations have been successfully used for oral administration in murine models of rheumatoid arthritis. These formulations primarily utilize co-solvents, surfactants, and complexing agents to enhance the solubility and bioavailability of this compound.[1][3][4]

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: It is not recommended to prepare primary stock solutions of this compound in aqueous buffers due to its very low aqueous solubility. This can lead to precipitation and inaccurate dosing. High-concentration stock solutions should be prepared in an appropriate organic solvent like DMSO.

Q5: What is the mechanism of action of this compound?

A5: this compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][4][5] By inhibiting BTK, it interferes with B-cell proliferation, differentiation, and signaling, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution in aqueous media for in vitro assays. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution may be too low to maintain solubility.- Increase the final concentration of DMSO in the assay medium (typically up to 0.5-1% is tolerated by most cell lines, but should be validated).- Reduce the final concentration of this compound in the assay.- Consider using a formulation with a solubilizing agent, such as a cyclodextrin, if compatible with the experimental setup.
Inconsistent results in in vivo studies after oral gavage. Poor drug absorption due to precipitation of this compound in the gastrointestinal tract. Inadequate formulation leading to variable bioavailability.- Utilize one of the established preclinical formulations (see Experimental Protocols section).- For suspensions, ensure uniform particle size and adequate suspension stability through proper homogenization and the use of suspending agents.- For solutions, ensure the drug remains solubilized upon administration.
Difficulty achieving the desired dose volume for animal studies. The concentration of this compound in the formulation is too low due to solubility limitations.- Optimize the formulation by exploring different co-solvent ratios or by using solubility-enhancing excipients like cyclodextrins or surfactants at higher concentrations.- If using a suspension, the concentration can be increased, but ensure good syringeability and homogeneity.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)>50 mM[6]
Dimethyl Sulfoxide (DMSO)45 mg/mL[1]
Dimethyl Sulfoxide (DMSO)100 mg/mL[2]
WaterInsoluble[1]
EthanolInsoluble[2]

Table 2: Preclinical Formulations for Oral Administration

Formulation Composition Concentration Achieved Animal Model Reference
EtOH:TPGS:PEG300 (5:5:90 v/v/v)Not specifiedMouse (Collagen-Induced Arthritis)[3][4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLNot specified[1]
20% SBE-β-CD in Saline (from a 20.8 mg/mL DMSO stock)2.08 mg/mL (Suspension)Not specified[3]
Corn oil (from a 20.8 mg/mL DMSO stock)≥ 2.08 mg/mL (Clear solution)Not specified[3]

Experimental Protocols

Protocol 1: Preparation of EtOH:TPGS:PEG300 Formulation

  • Prepare a vehicle solution by mixing Ethanol, TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), and PEG300 in a volume ratio of 5:5:90.

  • Weigh the required amount of this compound powder.

  • Add the vehicle solution to the this compound powder.

  • Vortex and/or sonicate the mixture until the powder is completely dissolved.

  • This formulation is suitable for oral gavage in mice.

Protocol 2: Preparation of DMSO/PEG300/Tween 80/Saline Formulation

  • Prepare a stock solution of this compound in DMSO.

  • To prepare a 2 mg/mL final formulation, add 100 µL of a 20 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until a clear solution is obtained.

  • Add 50 µL of Tween 80 and mix again.

  • Finally, add 450 µL of saline and mix to get a homogeneous solution.

  • Sonication is recommended to ensure complete dissolution.[1]

Protocol 3: Preparation of SBE-β-CD Suspension

  • Prepare a 20% (w/v) solution of Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 2.08 mg/mL final suspension, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly to form a uniform suspension. This formulation is suitable for oral and intraperitoneal injection.[3]

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCg2 Phosphorylation BMS986142 This compound BMS986142->BTK Inhibition PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Formulation_Workflow cluster_solubility Initial Solubility Assessment cluster_formulation Formulation Strategy cluster_characterization Characterization and Optimization Aqueous_Sol Aqueous Solubility (Insoluble) Co_Solvent Co-solvent Approach (e.g., EtOH, PEG300) Aqueous_Sol->Co_Solvent Leads to Surfactant Surfactant Addition (e.g., TPGS, Tween 80) Aqueous_Sol->Surfactant Leads to Complexation Complexation (e.g., SBE-β-CD) Aqueous_Sol->Complexation Leads to Organic_Sol Organic Solvent Solubility (High in DMSO) Organic_Sol->Co_Solvent Informs Organic_Sol->Surfactant Informs Organic_Sol->Complexation Informs Physical_Stability Physical Stability Assessment (Precipitation Check) Co_Solvent->Physical_Stability Surfactant->Physical_Stability Complexation->Physical_Stability In_Vivo_Testing In Vivo Pharmacokinetic and Efficacy Studies Physical_Stability->In_Vivo_Testing

Caption: General workflow for developing a formulation for poorly soluble compounds like this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Experiment Start Issue Precipitation or Inconsistent Results? Start->Issue Check_Sol Check Solubility Limit in Final Medium Issue->Check_Sol Yes End Successful Experiment Issue->End No Check_Form Review Formulation Strategy Check_Sol->Check_Form Adjust_Conc Adjust Drug/Solvent Concentration Check_Form->Adjust_Conc Optimize_Form Optimize Formulation (Co-solvents, Surfactants, Complexing Agents) Check_Form->Optimize_Form Improve_Susp Improve Suspension Homogeneity Check_Form->Improve_Susp Adjust_Conc->Start Re-attempt Optimize_Form->Start Re-attempt Improve_Susp->Start Re-attempt

Caption: A logical decision tree for troubleshooting common experimental issues with this compound.

References

Technical Support Center: BMS-986142 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with BMS-986142 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial signaling enzyme in B-cell antigen receptor (BCR) and Fc receptor signaling pathways, making it a key target in autoimmune diseases.[2][4][5] this compound works by binding to BTK and preventing its downstream signaling, which in turn inhibits B-cell proliferation, cytokine production, and other inflammatory responses.[2][4]

Q2: What are the reported in vitro IC50 values for this compound?

A2: this compound has a reported IC50 of 0.5 nM for human recombinant BTK in enzymatic assays.[1][2] In cell-based assays, the IC50 can vary depending on the specific cell type and endpoint being measured. For example, in Ramos B cells, it inhibits BTK-dependent calcium flux with an IC50 of 9 nM.[1] In human whole blood, it inhibits BCR-stimulated CD69 expression on B cells with an IC50 of 90 nM.[2][4]

Q3: What is the recommended solvent and storage for this compound?

A3: this compound is soluble in DMSO to >50 mM. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[6] Stock solutions in a solvent like DMSO can be stored at -80°C for up to 1 year.[1][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide for Low In Vitro Efficacy

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your in vitro experiments.

Issue 1: Compound Precipitation or Poor Solubility

Symptoms:

  • Visible precipitate in the stock solution or culture medium.

  • Inconsistent results between experiments.

  • Lower potency than reported in the literature.

Possible Causes and Solutions:

CauseSolution
Improper Dissolution Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing working solutions.[6][7] Gentle warming or sonication may aid dissolution.[6]
Exceeding Solubility Limit in Aqueous Media The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent toxicity and compound precipitation. Prepare intermediate dilutions to minimize the volume of DMSO stock added to the aqueous medium.
Interaction with Media Components Some components of cell culture media, such as serum proteins, can bind to small molecules and reduce their effective concentration. Consider using a lower serum concentration if your cell type allows, or performing experiments in serum-free media for a short duration.
Incorrect Storage Improper storage can lead to compound degradation. Store the stock solution at -80°C and the powder at -20°C as recommended.[1][6] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]
Issue 2: Inappropriate Experimental Setup

Symptoms:

  • No dose-response observed.

  • High variability in assay readouts.

  • Lack of effect even at high concentrations.

Possible Causes and Solutions:

CauseSolution
Incorrect Cell Line or System This compound targets BTK, which is primarily expressed in B-cells and other hematopoietic lineages.[5] Ensure your chosen cell line expresses functional BTK and that the signaling pathway you are investigating is BTK-dependent. For example, TLR4 signaling is not dependent on BTK catalytic activity.[2][4]
Suboptimal Assay Conditions The incubation time with the inhibitor may be insufficient for it to reach its target and exert its effect. Optimize the pre-incubation time with this compound before adding the stimulus. Also, ensure the stimulus concentration and incubation time are appropriate to induce a robust response in your positive controls.
Inappropriate Assay Readout The chosen readout may not be sensitive enough or may not be directly linked to BTK signaling. Consider using a more proximal and direct measure of BTK activity, such as phosphorylation of downstream targets like PLCγ2.[4]
High Cell Density A high cell density can lead to a rapid depletion of the compound from the medium. Optimize the cell seeding density for your assay.
Issue 3: Target Engagement and Cellular Uptake

Symptoms:

  • Low efficacy in cell-based assays despite high potency in enzymatic assays.

Possible Causes and Solutions:

CauseSolution
Poor Cell Permeability Although generally not reported as an issue for this compound, poor cell permeability can be a reason for low efficacy of small molecules.[8] If suspected, you can perform cell uptake assays to confirm intracellular accumulation.
Drug Efflux Cells can actively pump out compounds via efflux transporters.[9] While not a commonly reported issue for this compound, this can be investigated using efflux pump inhibitors.
Off-Target Effects At high concentrations, off-target effects can confound results.[8] It is crucial to use the lowest effective concentration and include appropriate controls. This compound is highly selective for BTK, but at higher concentrations, it can inhibit other Tec family kinases.[1][2]

Experimental Protocols and Signaling Pathways

B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition

This compound inhibits the B-Cell Receptor (BCR) signaling pathway by targeting BTK. Upon BCR activation by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors like PLCγ2, which ultimately results in cellular responses such as B-cell proliferation, differentiation, and antibody production. This compound, by inhibiting BTK, blocks these downstream events.

BCR_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., Calcium Flux, Gene Expression) PLCg2->Downstream BMS986142 This compound BMS986142->BTK Inhibition

Caption: BCR signaling pathway and the inhibitory action of this compound on BTK.

Troubleshooting Workflow for Low In Vitro Efficacy

This workflow provides a systematic approach to identifying the root cause of low efficacy.

Troubleshooting_Workflow Start Start: Low In Vitro Efficacy Observed Check_Compound Step 1: Verify Compound Integrity - Check storage conditions - Prepare fresh stock solution - Visually inspect for precipitation Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol - Confirm cell line BTK expression - Optimize inhibitor/stimulus concentrations and incubation times - Verify assay readout sensitivity Check_Compound->Check_Protocol Check_Controls Step 3: Analyze Control Data - Are positive controls working? - Is there high background in negative controls? Check_Protocol->Check_Controls Hypothesize_Cause Step 4: Formulate Hypothesis - Solubility issue? - Assay problem? - Cell-specific issue? Check_Controls->Hypothesize_Cause Test_Hypothesis Step 5: Test Hypothesis - e.g., Perform solubility test - e.g., Use a different readout - e.g., Test in another BTK-dependent cell line Hypothesize_Cause->Test_Hypothesis Formulate & Contact_Support Contact Technical Support Hypothesize_Cause->Contact_Support If unresolved Test_Hypothesis->Hypothesize_Cause If unsuccessful, refine hypothesis Problem_Solved Problem Resolved Test_Hypothesis->Problem_Solved If successful

Caption: A systematic workflow for troubleshooting low in vitro efficacy of this compound.

Detailed Experimental Protocol: In Vitro BTK Enzymatic Assay

This protocol is a generalized procedure for assessing the inhibitory activity of this compound on recombinant BTK.

  • Reagents and Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP

    • Substrate (e.g., a poly-Glu,Tyr peptide)

    • This compound stock solution (in DMSO)

    • 384-well assay plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer with a constant percentage of DMSO.

    • Add a small volume (e.g., 5 µL) of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add the BTK enzyme (e.g., 5 µL of a 2x concentrated solution) to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL of a 2x concentrated solution).

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table
ParameterThis compound ValueReference
Target Bruton's tyrosine kinase (BTK)[1][2][3]
Mechanism of Action Reversible Inhibitor[1][2][3]
IC50 (Enzymatic) 0.5 nM[1][2]
IC50 (Ramos cells, Ca2+ flux) 9 nM[1]
IC50 (Human whole blood, CD69) 90 nM[2][4]
Solubility in DMSO >50 mM
Recommended Powder Storage -20°C[6]
Recommended Stock Solution Storage -80°C[1][6]

References

Off-target effects of BMS-986142 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-986142, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The following information will help you identify and troubleshoot potential off-target effects in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known kinase selectivity profile of this compound?

This compound is a highly selective inhibitor of BTK.[1][2] In a broad kinase panel screening of 384 kinases, it demonstrated potent inhibition of BTK with an IC50 of 0.5 nM.[1][2][3] Only a few other kinases, primarily from the Tec family (to which BTK belongs), were inhibited with less than 100-fold selectivity.[1][3]

Data Presentation: Kinase Selectivity of this compound

The following table summarizes the inhibitory activity (IC50) of this compound against its primary target and key off-target kinases identified in enzymatic assays.

Kinase TargetFamilyIC50 (nM)Selectivity vs. BTK (Fold)Reference
BTK Tec 0.5 1x (On-Target) [1][2]
TECTec1020x[2]
ITKTec1530x[2]
BLKSrc2346x[2]
TXKTec2856x[2]
BMXTec3264x[2]
LCKSrc71142x[2]
SRCSrc11002200x[2]
Q2: I'm observing an unexpected phenotype in my cells after treatment with this compound. Could this be an off-target effect?

While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations. An unexpected phenotype could be due to several factors:

  • Inhibition of secondary targets: The compound may be inhibiting other kinases like TEC, ITK, or BLK, which are the most potent off-targets known (see table above).[2] If your cells express these kinases, and the signaling pathways they regulate are active, you might observe effects independent of BTK inhibition.

  • Concentration-dependent effects: As the concentration of the inhibitor increases, the likelihood of engaging less sensitive, off-target kinases also increases.

  • Cell-type specific effects: The expression profile of kinases can vary significantly between different cell lines, potentially revealing off-target effects in one line but not another.

  • Compound toxicity: At very high concentrations, compounds can induce cellular stress or toxicity unrelated to specific kinase inhibition.

To investigate this, a logical troubleshooting workflow should be followed.

Q3: My cell line expresses other Tec family kinases. Should I be concerned about off-target inhibition?

Yes, this is a valid consideration. Four of the most potent off-targets of this compound are members of the Tec kinase family (TEC, ITK, TXK, BMX).[1][2] For example, TEC kinase is only inhibited with about 20-fold less potency than BTK.[2] If your experimental system has a high dependence on another Tec family kinase, you may see confounding effects. It is recommended to use the lowest effective concentration of this compound that achieves BTK inhibition to minimize engagement of these related kinases.

Q4: How can I confirm that this compound is engaging its intended target (BTK) in my cell culture model?

Confirming on-target engagement is a critical first step. BTK activation via the B-cell receptor (BCR) leads to its autophosphorylation at Tyr223 and subsequent phosphorylation of downstream substrates like PLCγ2.[4] A western blot is a standard method to verify target engagement.

You can assess the phosphorylation status of BTK (p-BTK Y223) or a direct downstream substrate like PLCγ2 (p-PLCγ2 Y759) in your cells following stimulation (e.g., with anti-IgM for B-cells) with and without the inhibitor.[3][4] A significant reduction in the phosphorylation of these targets in the presence of this compound confirms on-target activity.

Troubleshooting Guides & Experimental Protocols

Guide 1: Workflow for Investigating a Suspected Off-Target Effect

If you observe an unexpected cellular response, this workflow can help determine if the effect is on-target or off-target.

G start Unexpected Phenotype Observed confirm_target 1. Confirm On-Target Engagement (e.g., Western Blot for p-BTK) start->confirm_target dose_response 2. Perform Dose-Response Is phenotype observed only at high [C]? confirm_target->dose_response Target Engaged struct_unrelated 3. Use Structurally Unrelated BTK Inhibitor Does it replicate the phenotype? dose_response->struct_unrelated on_target Phenotype is Likely ON-TARGET dose_response->on_target No (occurs at low [C]) off_target Phenotype is Likely OFF-TARGET dose_response->off_target Yes (occurs at high [C]) rescue_exp 4. Perform Rescue Experiment (e.g., express drug-resistant BTK mutant) struct_unrelated->rescue_exp struct_unrelated->on_target Yes struct_unrelated->off_target No kinome_screen 5. Profile Off-Targets (e.g., Kinase Panel Screen) rescue_exp->kinome_screen rescue_exp->on_target Yes (phenotype is rescued) rescue_exp->off_target No (phenotype persists) kinome_screen->off_target Identifies other potent targets

Workflow for investigating suspected off-target effects.
Protocol 1: Western Blotting for On-Target Pathway Modulation

This protocol verifies that this compound is inhibiting its intended target, BTK, in a cellular context.

  • Cell Culture and Treatment:

    • Culture B-lymphoid cells (e.g., Ramos cells) to an appropriate density.

    • Serum-starve cells if necessary to reduce basal signaling.

    • Pre-treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation:

    • Stimulate the B-cell receptor (BCR) pathway to activate BTK. A common method is to add anti-IgM or anti-IgD to the media for a short duration (e.g., 5-15 minutes).[2]

  • Protein Extraction:

    • Immediately place cells on ice and wash with cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-BTK (Tyr223)

      • Total BTK

      • Phospho-PLCγ2 (Tyr759)

      • Total PLCγ2

      • A loading control (e.g., β-Actin or GAPDH)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target inhibition.

Protocol 2: In Vitro Kinase Profiling

To definitively identify off-target kinases, screen the inhibitor against a large panel of purified kinases. This is often performed as a service by specialized companies.

  • Assay Principle: The assay measures the ability of this compound to prevent a purified kinase from phosphorylating its specific substrate. This is often quantified by measuring the amount of ATP consumed or ADP produced.[5]

  • Procedure Outline:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, add a specific purified kinase, its corresponding substrate, and kinase buffer.

    • Add the diluted inhibitor to the wells. Include a vehicle control (no inhibitor) and a background control (no kinase).

    • Initiate the reaction by adding a defined concentration of ATP (often at the Km for each kinase).

    • Incubate for a set time at the optimal temperature (e.g., 30°C).

    • Stop the reaction and measure kinase activity (e.g., using a luminescence-based assay like ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase in the panel.[6]

    • Compare the IC50 values of other kinases to that of BTK to confirm selectivity.

Visualization of On-Target Pathway

This compound is designed to inhibit the signaling cascade downstream of the B-Cell Receptor (BCR).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates BMS986142 This compound BMS986142->BTK INHIBITS DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Calcium Ca²⁺ Flux DAG_IP3->Calcium NFkB NF-κB / NFAT Activation Calcium->NFkB Response Cell Proliferation Cytokine Production NFkB->Response

References

Technical Support Center: Optimizing BMS-986142 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of BMS-986142 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] By inhibiting BTK, this compound blocks downstream signaling events, including calcium mobilization and cytokine production.[3][5] It also plays a role in Fc receptor and RANK receptor signaling.[6]

Q2: What is the recommended starting concentration range for this compound in cell assays?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, a starting concentration range of 1 nM to 1000 nM is recommended for most in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) has been reported to be 0.5 nM in enzymatic assays, while in cell-based assays it ranges from low nanomolar to sub-micromolar.[1][3] For example, the IC50 for inhibiting calcium flux in Ramos B cells is 9 nM, and for inhibiting IL-6 and TNF-α production in primary human B cells, it is 3-4 nM.[3][5]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 50 mM.[7] It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Q4: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor for BTK. However, at higher concentrations, it may inhibit other Tec family kinases such as Tec, ITK, BLK, Txk, and BMX, though with significantly lower potency.[1] It is important to perform dose-response experiments to determine the optimal concentration that provides maximal BTK inhibition with minimal off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect observed 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or assay. 2. Inactive compound: Improper storage or handling may have led to degradation of the compound. 3. Cell line insensitivity: The chosen cell line may not rely on the BTK signaling pathway for the measured endpoint.1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 in your specific system. 2. Use a fresh aliquot: Prepare a new working solution from a fresh aliquot of the stock solution. 3. Confirm BTK expression and pathway activity: Verify that your cell line expresses BTK and that the pathway is active under your experimental conditions. Consider using a positive control cell line known to be sensitive to BTK inhibition (e.g., Ramos B cells).[3]
High cell toxicity or unexpected off-target effects 1. High concentration: The concentration of this compound may be too high, leading to off-target kinase inhibition or general cytotoxicity. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells.1. Lower the concentration: Based on your dose-response curve, use the lowest concentration that gives the desired level of BTK inhibition. 2. Reduce final DMSO concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Include a vehicle control (DMSO alone) in your experiments.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to treatment. 2. Inconsistent compound preparation: Variations in the preparation of working solutions can lead to different final concentrations. 3. Assay variability: Technical variability in the assay itself can contribute to inconsistent results.1. Standardize cell culture procedures: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions for each experiment: Avoid using old working solutions. 3. Include appropriate controls: Use positive and negative controls in every experiment to monitor assay performance.

Quantitative Data Summary

Assay Type Cell Type/System IC50 Value Reference
Enzymatic AssayRecombinant Human BTK0.5 nM[1][3]
Calcium FluxRamos B cells9 nM[1][5]
IL-6 ProductionPrimary Human B cells4 nM[3]
TNF-α ProductionPrimary Human B cells3 nM[3]
CD69 ExpressionHuman Whole Blood90 nM
RANK-L-induced Osteoclastogenesis---Inhibition at ≥ 15 nM[3]

Experimental Protocols

Protocol 1: BTK Phosphorylation Assay in Ramos B cells

This protocol is for determining the effect of this compound on the phosphorylation of BTK in a B-cell lymphoma cell line.

Materials:

  • Ramos B cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Goat anti-human IgM, F(ab')2 fragment

  • Phosphatase and protease inhibitors

  • Lysis buffer

  • Antibodies for Western blotting (anti-phospho-BTK, anti-total-BTK, and a loading control)

Procedure:

  • Seed Ramos B cells at a density of 1 x 10^6 cells/mL in RPMI-1640 with 10% FBS.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C.[3]

  • Stimulate the cells with anti-human IgM (50 µg/mL) for 2 minutes at 37°C to induce BTK phosphorylation.[3][4]

  • Immediately stop the reaction by adding ice-cold PBS and pellet the cells by centrifugation.

  • Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.

  • Determine protein concentration using a standard protein assay.

  • Perform Western blotting with antibodies against phospho-BTK and total BTK to assess the level of inhibition.

Protocol 2: Calcium Flux Assay in Ramos B cells

This protocol measures the effect of this compound on B-cell receptor-induced calcium mobilization.

Materials:

  • Ramos B cells

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • This compound

  • Goat anti-human IgM, F(ab')2 fragment

  • Assay buffer (e.g., HBSS with calcium and magnesium)

Procedure:

  • Load Ramos B cells with a calcium indicator dye according to the manufacturer's instructions.

  • Plate the dye-loaded cells in a black, clear-bottom 96-well plate.

  • Add varying concentrations of this compound to the wells and incubate for 1 hour at room temperature in the dark.[3]

  • Measure the baseline fluorescence using a plate reader capable of kinetic fluorescence measurement.

  • Inject anti-human IgM to stimulate the B-cell receptor.

  • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Analyze the data by calculating the peak fluorescence intensity or the area under the curve to determine the extent of calcium flux inhibition.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB NFAT NFAT Ca_PKC->NFAT AP1 AP-1 Ca_PKC->AP1 Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression BMS986142 This compound BMS986142->BTK

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_prep Prepare Cells (e.g., Ramos B cells) start->cell_prep treatment Treat with this compound (Dose-Response) cell_prep->treatment stimulation Stimulate Pathway (e.g., anti-IgM) treatment->stimulation assay Perform Assay (e.g., Phosphorylation, Ca²⁺ Flux) stimulation->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis (Determine IC50) data_acq->data_an end End data_an->end

Caption: General experimental workflow for testing this compound in cell assays.

Troubleshooting_Logic start Experiment Fails check_effect Inhibitory Effect Observed? start->check_effect increase_conc Increase Concentration (Dose-Response) check_effect->increase_conc No check_toxicity Toxicity Observed? check_effect->check_toxicity Yes check_compound Check Compound Activity (Fresh Aliquot) increase_conc->check_compound check_cells Verify Cell Line Sensitivity check_compound->check_cells lower_conc Lower Concentration check_toxicity->lower_conc Yes check_dmso Check DMSO Concentration lower_conc->check_dmso

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Overcoming BMS-986142 Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986142. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues when working with this compound in solution. By following these guidelines, you can ensure the integrity and activity of your compound, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in solution?

A1: Like many small molecule inhibitors, the instability of this compound in solution can arise from several factors, including:

  • Chemical Degradation: This can occur through processes such as hydrolysis, oxidation, and photolysis.[1][2][3]

  • Precipitation: The compound may fall out of solution, especially when a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer.[4][5]

  • Adsorption: The molecule may adsorb to the surfaces of storage containers or experimental labware.[6]

  • Improper Storage: Incorrect storage temperatures and repeated freeze-thaw cycles can compromise the compound's integrity.[7][8]

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage are crucial for maintaining the stability of this compound.

  • Solvent Selection: this compound is soluble in DMSO.[9] For stock solutions, use high-purity, anhydrous DMSO to minimize water content, which can contribute to hydrolysis.[10][11]

  • Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7][11]

  • Light Protection: To prevent potential photodegradation, store solutions in amber vials or tubes wrapped in foil.[1][12]

Q3: My this compound solution appears cloudy after dilution in my aqueous assay buffer. What should I do?

A3: Cloudiness or turbidity indicates precipitation, which can significantly lower the effective concentration of the inhibitor in your experiment. Here are some steps to address this:

  • Lower Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay.[5]

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically below 0.5%) to minimize its impact on solubility and potential for "DMSO shock," where the rapid change in solvent polarity causes the compound to precipitate.[5][11]

  • Modify Dilution Method: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer with thorough mixing at each step.[10][11]

  • Adjust Buffer Composition: The pH of your buffer can influence the solubility of this compound. If the compound has ionizable groups, adjusting the pH may improve its solubility.[5]

Q4: I am observing a decline in the activity of this compound in my cell-based assays over time. What could be the cause?

A4: A gradual loss of activity in a cell-based assay can point to several instability issues:

  • Degradation in Culture Medium: The compound may be unstable in the aqueous, buffered environment of the cell culture medium at 37°C.[11]

  • Cellular Metabolism: The cells themselves may be metabolizing this compound into less active or inactive forms.

  • Adsorption to Plasticware: The inhibitor might be adsorbing to the surfaces of the cell culture plates, thereby reducing its effective concentration available to the cells.[11]

To investigate this, you can perform a stability assessment by incubating this compound in your cell culture medium (without cells) for the duration of your experiment and then testing its remaining activity.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound Stock Solution

Symptoms:

  • Inconsistent or lower-than-expected activity in experiments.

  • Visible changes in the stock solution's color or clarity.

Troubleshooting Workflow:

start Suspected Stock Solution Degradation check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage fresh_stock Prepare Fresh Stock Solution from Solid Compound check_storage->fresh_stock compare_activity Compare Activity of Old vs. Fresh Stock fresh_stock->compare_activity activity_restored Activity Restored? compare_activity->activity_restored hplc_analysis Analyze Old Stock by HPLC/LC-MS for Purity and Degradants degradation_confirmed Degradation Confirmed? hplc_analysis->degradation_confirmed activity_restored->hplc_analysis No problem_solved Problem Solved: Discard Old Stock activity_restored->problem_solved Yes degradation_confirmed->problem_solved No, consult further investigate_handling Investigate Handling Procedures (e.g., freeze-thaw cycles) degradation_confirmed->investigate_handling Yes investigate_handling->fresh_stock

Caption: Troubleshooting workflow for suspected stock solution degradation.

Issue 2: Precipitation of this compound in Aqueous Buffer

Symptoms:

  • Visible turbidity, cloudiness, or precipitate upon dilution of DMSO stock into aqueous buffer.

  • Low or no activity in the assay.

Troubleshooting Workflow:

start Precipitation in Aqueous Buffer check_final_dmso Check Final DMSO Concentration (aim for <0.5%) start->check_final_dmso lower_concentration Lower Final this compound Concentration check_final_dmso->lower_concentration serial_dilution Use Serial Dilution Method lower_concentration->serial_dilution modify_buffer Modify Buffer (pH, co-solvents if compatible) serial_dilution->modify_buffer precipitation_resolved Precipitation Resolved? modify_buffer->precipitation_resolved problem_solved Problem Solved: Proceed with Experiment precipitation_resolved->problem_solved Yes further_optimization Further Optimization Needed precipitation_resolved->further_optimization No

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation

The following tables provide illustrative data on how to present findings from stability studies.

Table 1: Illustrative Stability of this compound in Different Solvents at -20°C

SolventInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)
Anhydrous DMSO99.599.399.1
DMSO (with 1% water)99.598.196.5
Ethanol99.597.595.2
PBS (pH 7.4)99.585.270.3

Table 2: Illustrative Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4) over 24 Hours

TemperatureRemaining Parent Compound (%)
4°C98.2
25°C (Room Temp)92.5
37°C85.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a 10 mM stock solution. (Molecular Weight of this compound is 572.6 g/mol ).

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary.

  • Aliquoting: Aliquot the stock solution into single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing the Stability of this compound in Experimental Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Experimental aqueous buffer (e.g., PBS, cell culture medium)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • HPLC or LC-MS system for analysis

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in your experimental buffer at the final desired concentration. Also, prepare a control sample of the buffer without the compound.

  • Time Points: Aliquot the working solution for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Incubate the aliquots at the desired experimental temperature.

  • Sample Collection: At each time point, take an aliquot and immediately freeze it at -80°C to halt any further degradation until analysis.

  • Analysis: Analyze the samples from all time points using a validated HPLC or LC-MS method to quantify the amount of intact this compound remaining.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its stability under your experimental conditions.

Signaling Pathway and Logical Relationships

BTK Signaling Pathway

This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[9][13] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[14][15][16]

BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 BMS986142 This compound BMS986142->BTK Inhibits Ca_flux Calcium Flux PLCG2->Ca_flux Downstream Downstream Signaling (NF-κB, MAPK) Ca_flux->Downstream Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression Stability This compound Stability pH pH of Solution Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Light Light Exposure Photolysis Photolysis Light->Photolysis Solvent Solvent Choice (e.g., Water in DMSO) Solvent->Hydrolysis Precipitation Precipitation Solvent->Precipitation Hydrolysis->Stability Oxidation->Stability Photolysis->Stability Precipitation->Stability

References

Interpreting unexpected results with BMS-986142

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-986142, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK).

I. Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions.

Question 1: Why am I observing inconsistent or no inhibition of B-cell activation in my in vitro assay?

Possible Causes and Troubleshooting Steps:

  • Suboptimal Assay Conditions:

    • Stimulant Concentration: The concentration of the B-cell receptor (BCR) agonist (e.g., anti-IgM, anti-IgD) may be too high, overcoming the inhibitory effect of this compound. We recommend performing a dose-response curve for your stimulant to determine the EC50 or EC80 and using that concentration for your inhibition assays.

    • Incubation Time: The incubation time with this compound prior to stimulation, or the stimulation time itself, may not be optimal. A pre-incubation time of 1-2 hours with this compound is generally recommended before adding the stimulant. Stimulation times for activation markers like CD69 are typically 18-24 hours.[1]

    • Cell Viability: Poor cell health can lead to unreliable results. Ensure high cell viability (>90%) before starting the experiment.

  • Reagent Quality:

    • This compound Degradation: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.

    • Antibody Performance: The fluorescently-conjugated antibodies used for flow cytometry (e.g., anti-CD69, anti-CD86) may have lost efficacy. Titrate your antibodies and use appropriate controls to ensure optimal performance.

  • Experimental Workflow:

    • A logical workflow is critical for reproducible results. Below is a recommended experimental workflow for assessing B-cell activation.

B_Cell_Activation_Workflow Experimental Workflow: B-Cell Activation Assay cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis p1 Isolate PBMCs or B-cells p2 Assess cell viability p1->p2 p3 Prepare serial dilutions of this compound p2->p3 t1 Pre-incubate cells with this compound (1-2 hours) p3->t1 t2 Add BCR agonist (e.g., anti-IgM) t1->t2 t3 Incubate for 18-24 hours t2->t3 a1 Stain with fluorescent antibodies (e.g., anti-CD19, anti-CD69) t3->a1 a2 Acquire data on flow cytometer a1->a2 a3 Analyze data (gating strategy, IC50 calculation) a2->a3

Caption: A typical workflow for assessing B-cell activation.

Question 2: My osteoclastogenesis assay shows variable results or no inhibition with this compound. What could be the issue?

Possible Causes and Troubleshooting Steps:

  • Cell Culture Conditions:

    • Cell Seeding Density: The initial seeding density of osteoclast precursor cells is crucial. Too high a density can lead to spontaneous differentiation, while too low a density may result in insufficient osteoclast formation.

    • Cytokine Activity: The activity of M-CSF and RANKL is critical for osteoclast differentiation. Ensure the cytokines are of high quality and have been stored correctly. Perform a titration of RANKL to determine the optimal concentration for your specific cell type.

    • Culture Duration: Osteoclastogenesis is a relatively long process (typically 7-14 days). Ensure you are culturing the cells for a sufficient period to allow for robust differentiation in your control wells.

  • TRAP Staining Issues:

    • Fixation: Inadequate or excessive fixation can affect enzyme activity. A common issue is over-fixation, which can destroy the TRAP enzyme.

    • Substrate and Buffer pH: The pH of the TRAP staining solution is critical for enzyme activity. Prepare fresh staining solution for each experiment and verify the pH.

    • Non-specific Staining: High background staining can obscure the results. Ensure thorough washing steps and consider using a counterstain to help visualize the cells.

  • Data Interpretation:

    • Quantification Method: Counting multinucleated, TRAP-positive cells can be subjective. Establish clear criteria for what constitutes a positive cell (e.g., ≥3 nuclei) and apply these criteria consistently across all samples.

Question 3: I am not observing the expected inhibition of cytokine production from Fc receptor-stimulated cells.

Possible Causes and Troubleshooting Steps:

  • Stimulation Method:

    • Immune Complex Formation: Ensure that the immune complexes (e.g., aggregated IgG) are properly formed. The ratio of antigen to antibody is critical.

    • Cell Type: BTK's role in Fc receptor signaling can be cell-type specific. The assay is typically performed with monocytes or macrophages.

  • Cytokine Measurement:

    • Assay Sensitivity: The chosen cytokine detection method (e.g., ELISA, CBA) may not be sensitive enough to detect subtle changes in cytokine levels. Ensure the assay is validated and has a sufficient dynamic range.

    • Timing of Measurement: The kinetics of cytokine production can vary. You may need to perform a time-course experiment to determine the optimal time point for measuring the cytokine of interest.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective reversible inhibitor of Bruton's Tyrosine Kinase (BTK).[2][3] BTK is a critical enzyme in the signaling pathways of several immune cells. By inhibiting BTK, this compound blocks signaling downstream of the B-cell receptor (BCR), Fc receptors (FcR), and the RANK receptor, which are involved in B-cell activation, antibody production, inflammatory cytokine release, and osteoclast differentiation.[2][3]

btk_pathway Simplified BTK Signaling Pathways cluster_bcr BCR Signaling cluster_fcr FcR Signaling cluster_rankl RANKL Signaling BCR BCR BTK1 BTK BCR->BTK1 PLCg2 PLCγ2 BTK1->PLCg2 B_cell_activation B-cell Activation, Proliferation, Cytokine Release PLCg2->B_cell_activation FcR Fc Receptor BTK2 BTK FcR->BTK2 Myeloid_activation Myeloid Cell Activation, Cytokine Release BTK2->Myeloid_activation RANKL RANKL BTK3 BTK RANKL->BTK3 Osteoclastogenesis Osteoclast Differentiation & Survival BTK3->Osteoclastogenesis Inhibitor This compound Inhibitor->BTK1 inhibits Inhibitor->BTK2 inhibits Inhibitor->BTK3 inhibits

References

BMS-986142 In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo experiments using the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986142. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful and efficient use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the signaling pathways of B-cell receptors (BCR) and Fcγ receptors, which are involved in the pathobiology of rheumatoid arthritis and other autoimmune disorders.[3][4] By inhibiting BTK, this compound blocks downstream signaling and functional endpoints such as cytokine production, B-cell proliferation, and co-stimulatory molecule expression.[3][5]

Q2: What is a suitable vehicle control for in vivo experiments with this compound?

A2: A commonly used vehicle for this compound in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another reported formulation for oral administration is a mixture of EtOH:TPGS:PEG300 in a 5:5:90 ratio.[1][6] The choice of vehicle may depend on the specific experimental design and route of administration.

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL.[5] It is insoluble in water.[6] For in vivo studies, a working solution of 2 mg/mL has been achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

Q4: How should this compound solutions be prepared and stored?

A4: Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[1] It is recommended to prepare the final working solution for in vivo experiments freshly on the day of use.[1] When preparing the vehicle, solvents should be added sequentially, ensuring the solution is clear before adding the next component.[6] Sonication or gentle heating can be used to aid dissolution.[1][6]

Q5: What are the reported effective doses of this compound in mouse models?

A5: In mouse models of collagen-induced arthritis, oral doses of this compound ranging from 2 to 30 mg/kg administered daily have shown dose-dependent efficacy in reducing clinical scores and inflammation.[1][3][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in the vehicle The solubility limit of the compound in the vehicle has been exceeded.Ensure the final concentration does not exceed the recommended solubility. Prepare the solution fresh on the day of dosing. Gentle warming and sonication during preparation can help ensure complete dissolution.[1][6] If precipitation occurs upon cooling to room temperature, try to maintain the solution at a slightly elevated temperature until administration.
Phase separation of the vehicle components Improper mixing of the vehicle components, especially with the aqueous saline portion.Add the solvents one by one, ensuring each is fully mixed before adding the next.[1] A vortex mixer or sonicator can be used to create a homogenous solution. The order of addition is critical; typically, DMSO is added first, followed by PEG300, Tween-80, and finally saline.
Adverse reactions in animals (e.g., lethargy, weight loss) after vehicle administration The vehicle itself, particularly components like DMSO or Tween-80, may cause toxicity or hypersensitivity reactions at certain concentrations or with repeated dosing.Reduce the concentration of potentially toxic components if possible. For example, ensure the final DMSO concentration is as low as feasible while maintaining drug solubility. Monitor the control group (vehicle only) closely for any adverse effects. If adverse events are observed in the vehicle group, consider alternative vehicle formulations.
Inconsistent or lack of efficacy at expected doses Poor bioavailability due to formulation issues or improper administration.Confirm the accuracy of dosing calculations and the concentration of the prepared solution. Ensure proper oral gavage or other administration techniques to deliver the full intended dose. The absolute oral bioavailability of this compound in mice has been reported to be high (93%).[5]
Difficulty in handling the vehicle due to high viscosity High percentage of PEG300 can make the solution viscous and difficult to draw into a syringe.Gentle warming of the vehicle can reduce its viscosity. Use a larger gauge needle for drawing up and administering the solution. Prepare the formulation in a manner that allows for easy handling at room temperature if possible.

Quantitative Data Summary

This compound Solubility

SolventConcentrationNotes
DMSO45 mg/mL[6] - 100 mg/mL[5]Sonication recommended.[6]
WaterInsoluble[6]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2 mg/mL[6]Sonication and/or heating may be required.[1][6]

This compound In Vitro Potency (IC50)

Target/AssayIC50
BTK (enzymatic assay)0.5 nM[1][3][4]
B-cell receptor (BCR)-stimulated calcium flux9 nM[1][5]
TNF-α and IL-6 production (FcγR-dependent)3 nM and 4 nM, respectively[3][4]
BCR-stimulated CD69 expression (human whole blood)90 nM[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle

This protocol is adapted from formulations used in preclinical studies.[1][6]

  • Prepare the Vehicle Mixture:

    • In a sterile container, combine the following in the specified order, ensuring complete mixing after each addition:

      • 10% Dimethyl sulfoxide (DMSO)

      • 40% Polyethylene glycol 300 (PEG300)

      • 5% Tween-80 (Polysorbate 80)

      • 45% Saline (0.9% NaCl)

    • Vortex or sonicate the mixture until it forms a clear, homogenous solution.

  • Prepare the this compound Dosing Solution:

    • Weigh the required amount of this compound powder.

    • To prepare a stock solution, dissolve the this compound in a small volume of 100% DMSO.

    • Add the this compound stock solution to the pre-formed vehicle to achieve the final desired concentration (e.g., 2 mg/mL).

    • Alternatively, for a one-step process, add the required amount of this compound to the DMSO component first, ensure it is dissolved, and then add the remaining vehicle components sequentially.

    • If necessary, gently warm the solution and/or sonicate to ensure the compound is fully dissolved.[1][6]

    • The final solution should be clear. It is recommended to prepare this solution fresh daily.[1]

  • Administration to Animals:

    • Administer the prepared solution to the animals via the desired route (e.g., oral gavage).

    • The vehicle without this compound should be administered to the control group.

Visualizations

BMS_986142_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Ca_Flux Calcium Flux PLCy2->Ca_Flux Downstream Gene Expression (Proliferation, Cytokine Release) Ca_Flux->Downstream BMS986142 This compound BMS986142->BTK

Caption: Simplified signaling pathway of the B-Cell Receptor (BCR) and the inhibitory action of this compound on BTK.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Vehicle_Prep 1. Prepare Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Drug_Prep 2. Prepare this compound Solution (Dissolve in vehicle) Vehicle_Prep->Drug_Prep Animal_Groups 3. Animal Grouping (Vehicle Control vs. Treatment) Drug_Prep->Animal_Groups Dosing 4. Daily Administration (e.g., Oral Gavage) Animal_Groups->Dosing Monitoring 5. Monitor Disease Progression (e.g., Clinical Scoring) Dosing->Monitoring Endpoint 6. Endpoint Analysis (e.g., Histology, Cytokine Levels) Monitoring->Endpoint Data_Analysis 7. Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo studies using this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential cytotoxicity related to the use of BMS-986142 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively blocks these downstream signaling events.[2]

Q2: What are the known off-target kinases for this compound?

A2: this compound is highly selective for BTK. In a kinase panel screen, only five other kinases (Tec, ITK, BLK, Txk, and BMX) were inhibited with less than 100-fold selectivity compared to BTK.[1][3][4]

Q3: What are the reported cytotoxic effects of this compound in clinical trials?

A3: In a phase 2 clinical trial for rheumatoid arthritis, the 350 mg dose of this compound was discontinued due to instances of elevated liver enzymes.[5] Other serious adverse events reported, although not directly attributed to cytotoxicity in all cases, included angina pectoris and intestinal obstruction.[6]

Q4: How should I prepare and store this compound for in vitro experiments?

A4: this compound is soluble in DMSO at concentrations greater than 50 mM. For stock solutions, it is recommended to dissolve the compound in anhydrous DMSO.[2] Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2][3] The compound is reported to be insoluble in water and ethanol.[2]

Troubleshooting Guide: this compound-Related Cytotoxicity

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Unexpectedly high levels of cell death in my culture.

  • Question: I'm observing significant cytotoxicity in my cell line, even at concentrations where I expect to see only BTK inhibition. What could be the cause?

  • Answer: Unexpected cell death can arise from several factors. Here is a workflow to troubleshoot this issue:

    G A High Cell Death Observed B Verify Final DMSO Concentration (should be <0.1%) A->B Check solvent toxicity D Assess Cell Health Before Treatment (e.g., Trypan Blue exclusion) A->D Rule out poor initial cell health C Perform Dose-Response Experiment (e.g., 10-point curve) B->C If DMSO is high, repeat with lower concentration E Consider Off-Target Effects at High Concentrations C->E Determine IC50 for cytotoxicity F Investigate Apoptosis vs. Necrosis (e.g., Annexin V/PI staining) E->F Characterize cell death mechanism G Issue Resolved F->G If mechanism is understood and can be modulated H Issue Persists: Consider Intrinsic Cell Line Sensitivity or Compound Contamination F->H If cell death is widespread and non-specific

    Caption: Troubleshooting workflow for unexpected cell death. (Within 100 characters)

Issue 2: Observing signs of hepatotoxicity in in vivo models or liver-derived cell lines.

  • Question: My in vivo study shows elevated liver enzymes, or my hepatocyte cultures are dying after treatment with this compound. How can I investigate this?

  • Answer: Elevated liver enzymes were observed in clinical trials at higher doses of this compound.[5] The mechanisms of BTK inhibitor-induced hepatotoxicity are thought to involve the formation of reactive metabolites by cytochrome P450 enzymes, oxidative stress, and mitochondrial dysfunction.[7][8]

    • For in vitro models:

      • Use appropriate cell models: Primary human hepatocytes (PHHs) are the gold standard, but cell lines like HepG2 and HepaRG can also be used. Note that HepG2 cells have low CYP activity, which may not fully recapitulate metabolic bioactivation.[7]

      • Assess mitochondrial function: Use assays to measure mitochondrial membrane potential (e.g., JC-1 staining) and reactive oxygen species (ROS) production (e.g., DCFDA staining).

      • Measure ATP levels: A decrease in intracellular ATP can indicate mitochondrial toxicity.

Issue 3: Inconsistent results or loss of inhibitory activity.

  • Question: The inhibitory effect of this compound seems to vary between experiments. What could be the reason?

  • Answer: Inconsistent results can be due to issues with compound stability, solubility, or experimental setup.

    G A Inconsistent Activity of this compound B Check Stock Solution Integrity (Aliquot, store at -80°C, avoid freeze-thaw) A->B C Verify Solubility in Working Dilution (Visually inspect for precipitation) A->C D Standardize Cell Culture Conditions (Passage number, confluence) A->D E Confirm Target Expression and Activity (Western blot for p-BTK) B->E If stock is suspect, use fresh aliquot F Issue Resolved C->F If precipitation occurs, adjust solvent/concentration D->F If cell conditions vary, standardize protocol E->F If target expression is low, choose a different model

    Caption: Troubleshooting inconsistent inhibitor activity. (Within 100 characters)

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell Line/SystemIC50 (nM)
BTK (enzymatic assay)Recombinant Human BTK0.5[1][3]
TECRecombinant Human TEC10[3]
ITKRecombinant Human ITK15[3]
BLKRecombinant Human BLK23[3]
TXKRecombinant Human TXK28[3]
BMXRecombinant Human BMX32[3]
BCR-stimulated CD69 expressionHuman Whole Blood90
BCR-stimulated Calcium FluxRamos B-cells9[1]
FcγR-stimulated TNF-α productionHuman PBMC3[9]
FcγR-stimulated IL-6 productionHuman PBMC4[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using PrestoBlue™ Reagent

This protocol is suitable for suspension cells (e.g., lymphocytes, leukemia cell lines).

  • Materials:

    • PrestoBlue™ Cell Viability Reagent

    • 96-well clear-bottom black plates

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells at a predetermined optimal density (e.g., 2 x 10⁴ to 1 x 10⁵ cells/well) in 90 µL of culture medium in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock. Add 10 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.1%. Include vehicle-only (DMSO) controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate for 1 to 4 hours at 37°C, protected from light.

    • Measure fluorescence with excitation at 560 nm and emission at 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at the desired concentrations for the specified time. Include untreated and vehicle-treated controls.

    • Harvest cells (for suspension cells, by centrifugation at 300 x g for 5 minutes).

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Caspase-3/7 Activity Assay

This protocol uses a luminogenic substrate to measure caspase-3 and -7 activity.

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit

    • White-walled 96-well plates suitable for luminescence measurements

  • Procedure:

    • Plate cells and treat with this compound as described in Protocol 1.

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the no-cell control wells.

    • Express caspase activity as a fold-change relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 B-Cell BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 NFkB_Ca NF-κB / Ca²⁺ Flux DAG_IP3->NFkB_Ca Proliferation Proliferation & Survival NFkB_Ca->Proliferation BMS986142 This compound BMS986142->BTK inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound. (Within 100 characters)

G A 1. Cell Culture (e.g., Lymphocytes, Hepatocytes) B 2. Treatment with this compound (Dose-response and time-course) A->B C 3a. Cell Viability Assay (e.g., PrestoBlue) B->C D 3b. Apoptosis Assay (e.g., Annexin V/PI) B->D E 3c. Caspase Activity Assay (e.g., Caspase-Glo 3/7) B->E F 4. Data Analysis (IC50, % Apoptosis, Fold-change) C->F D->F E->F

References

Best practices for storing and handling BMS-986142

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage, handling, and preparation of BMS-986142 for research purposes.

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and ensure experimental reproducibility.

FormStorage TemperatureDuration
Powder-20°C3 years[1]
Stock Solution (in DMSO)-80°C2 years[2]
-80°C1 year[1]
-20°C1 year[2]
-20°C1 month[1]

Note: It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][2] For in vivo experiments, working solutions should be freshly prepared and used on the same day.[2]

Experimental Workflow for this compound Handling

experimental_workflow cluster_0 Receiving and Storage cluster_1 Stock Solution Preparation cluster_2 Working Solution and Experiment receive Receive this compound Powder store_powder Store Powder at -20°C receive->store_powder prepare_stock Prepare 10 mM Stock in DMSO aliquot Aliquot Stock Solution prepare_stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock thaw Thaw Aliquot prepare_working Prepare Working Solution thaw->prepare_working run_experiment Perform Experiment prepare_working->run_experiment

Caption: Experimental workflow for this compound from receipt to experimental use.

Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 572.60 g/mol )

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.726 mg of the compound.

  • Dissolution: Add the appropriate volume of fresh DMSO to the powder. For a 10 mM solution, if you weighed 5.726 mg, add 1 mL of DMSO. Ensure the DMSO is not moisture-absorbing, as this can reduce solubility.[1]

  • Mixing: Vortex the solution until the compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][2]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]

Troubleshooting Guide

QuestionAnswer
My this compound is not dissolving completely in DMSO. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1] You can also try gentle heating or sonication to aid dissolution.[2] If the issue persists, check the concentration; you may be exceeding the solubility limit.
I am observing precipitation in my stock solution after thawing. This could be due to repeated freeze-thaw cycles, which can degrade the compound. It is recommended to aliquot the stock solution into single-use volumes.[1][2] If precipitation is observed immediately after preparation, ensure the compound was fully dissolved initially.
My in vivo formulation is separating or precipitating. For in vivo studies, it is recommended to prepare the working solution fresh on the day of use.[2] If using a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add each solvent one by one and ensure proper mixing.[2] Heating and sonication can also help if phase separation occurs during preparation.[2]
I am seeing inconsistent results between experiments. This could be due to improper storage and handling leading to compound degradation. Always store the powder and stock solutions at the recommended temperatures and avoid multiple freeze-thaw cycles.[1][2] Also, ensure accurate pipetting and consistent preparation of working solutions.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]

Q: Can I store my this compound stock solution at 4°C?

A: Storing the stock solution at 4°C is not recommended. For long-term stability, store aliquots at -80°C or -20°C.[1][2]

Q: How should I prepare this compound for in vivo oral administration in mice?

A: A common vehicle for oral administration in mice is a formulation of EtOH:TPGS:PEG300 (5:5:90).[3][4] Another option is a homogeneous suspension in CMC-Na.[1] It is crucial to prepare these formulations fresh for each experiment.[2]

Q: Is this compound light-sensitive?

A: While specific light sensitivity data is not prominently available in the provided search results, it is a general best practice for handling small molecule inhibitors to minimize exposure to light. Storing in amber vials or tubes wrapped in foil is a good precautionary measure.

Q: What is the solubility of this compound in aqueous solutions?

A: this compound is insoluble in water.[1] For experiments in aqueous media, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it in the aqueous buffer, ensuring the final DMSO concentration is compatible with the experimental system.

References

Validation & Comparative

A Comparative Guide to BTK Inhibitors: BMS-986142 versus Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two Bruton's tyrosine kinase (BTK) inhibitors, BMS-986142 and ibrutinib. It is intended to be a valuable resource for researchers and professionals in drug development, offering a concise overview of their mechanisms of action, selectivity, and supporting experimental data.

Introduction to BTK Inhibition

Bruton's tyrosine kinase is a crucial signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways. Its role in B-cell proliferation, differentiation, and survival has made it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] Ibrutinib, the first-in-class BTK inhibitor, has transformed the treatment landscape for several B-cell cancers. However, its use is associated with off-target effects. This has spurred the development of next-generation inhibitors like this compound, designed for improved selectivity.

Mechanism of Action: A Tale of Two Binding Modes

The primary difference between this compound and ibrutinib lies in their interaction with the BTK enzyme.

Ibrutinib is a first-generation, covalent irreversible inhibitor . It forms a permanent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inactivation of the enzyme.[3]

This compound , in contrast, is a reversible inhibitor . It does not form a permanent bond, allowing for a more transient inhibition of BTK activity.[4][5] This difference in binding modality can have significant implications for dosing, off-target effects, and the management of adverse events.

Comparative Efficacy and Selectivity

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window. The following tables summarize the available quantitative data for this compound and ibrutinib.

Inhibitor BTK IC50 (nM) Binding Mode
This compound0.5[6]Reversible
Ibrutinib0.5[7]Covalent Irreversible
Table 1: Potency of this compound and Ibrutinib against BTK.
Kinase This compound IC50 (nM) Ibrutinib IC50 (nM) Fold Selectivity (this compound vs. Ibrutinib)
BTK 0.5 [6]0.5 [7]1
TEC10[6]78[7]7.8x more selective
ITK15[6]~10~1.5x less selective
BLK23[6]Data not available-
TXK28[6]Data not available-
BMX32[6]Data not available-
LCK71[6]Data not available-
SRC1100[6]Data not available-
EGFR>10,000~10>1000x more selective
Table 2: Kinase Selectivity Profile. A higher IC50 value indicates lower potency and, in the context of off-target kinases, higher selectivity. Fold selectivity is calculated as Ibrutinib IC50 / this compound IC50.

As indicated in Table 2, this compound demonstrates a more selective kinase inhibition profile compared to ibrutinib, particularly concerning EGFR, which is implicated in some of ibrutinib's side effects.[8]

Clinical and Preclinical Findings

This compound

This compound has been investigated in the context of autoimmune diseases, particularly rheumatoid arthritis (RA). In preclinical models of arthritis, it demonstrated robust efficacy.[4][5] However, a Phase 2 clinical trial in patients with moderate-to-severe RA did not meet its primary endpoints, and further investigation for this indication was not warranted.[9] The study was terminated due to a lack of therapeutic activity.[5] In a Phase 1 study, this compound was generally well-tolerated in healthy participants.[10]

Ibrutinib

Ibrutinib is approved for the treatment of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][11] Its efficacy in these indications is well-established. However, its off-target kinase inhibition is associated with adverse events such as atrial fibrillation, bleeding, rash, and diarrhea.[12][13][14][15] Real-world data has shown that a significant percentage of patients discontinue ibrutinib due to toxicities.[12]

Signaling Pathways and Experimental Workflows

To understand the impact of these inhibitors, it is essential to visualize the BTK signaling pathway and the experimental workflows used to characterize them.

Figure 1: Simplified BTK Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling (Panel of Kinases) KinaseAssay->Selectivity Phospho BTK Phosphorylation Assay (Western Blot / Flow Cytometry) Selectivity->Phospho Informs Prolif B-Cell Proliferation Assay (e.g., CFSE dilution) Phospho->Prolif Activation B-Cell Activation Marker Assay (e.g., CD69 expression) Prolif->Activation Animal Animal Models of Disease (e.g., Arthritis, Lymphoma) Activation->Animal Guides Clinical Clinical Trials (Human Subjects) Animal->Clinical Translates to

Figure 2: General Experimental Workflow for BTK Inhibitor Evaluation.

Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)

The potency of BTK inhibitors is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.[16]

  • Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to the kinase activity.

  • Procedure:

    • Recombinant human BTK enzyme is incubated with a specific substrate and ATP in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[16]

    • Serial dilutions of the inhibitor (this compound or ibrutinib) are added to the reaction mixture.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated from the dose-response curve.

Cellular BTK Phosphorylation Assay

This assay assesses the ability of the inhibitors to block BTK activation within a cellular context.

  • Principle: Upon B-cell receptor (BCR) stimulation, BTK undergoes autophosphorylation at specific tyrosine residues (e.g., Y223). This phosphorylation can be detected using phospho-specific antibodies.

  • Procedure (using Western Blot):

    • B-cell lines (e.g., Ramos) are pre-incubated with varying concentrations of the BTK inhibitor for a specified time (e.g., 1-2 hours).

    • The cells are then stimulated with a BCR agonist (e.g., anti-IgM antibody) for a short period (e.g., 15 minutes).[17]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated BTK (p-BTK) and total BTK.

    • Following incubation with secondary antibodies, the protein bands are visualized, and the relative levels of p-BTK are quantified.

B-Cell Proliferation Assay

This assay measures the impact of BTK inhibition on the proliferation of B-cells.

  • Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division. The decrease in fluorescence intensity is proportional to the number of cell divisions.

  • Procedure:

    • Isolated primary human B-cells are labeled with CFSE.[18]

    • The labeled cells are cultured in the presence of various concentrations of the BTK inhibitor.

    • B-cell proliferation is induced by stimulating the BCR (e.g., with anti-IgM) and other co-stimulatory signals.

    • After a defined culture period (e.g., 3-5 days), the cells are harvested.

    • The fluorescence intensity of the cells is analyzed by flow cytometry to determine the extent of cell proliferation in each condition.

Conclusion

This compound and ibrutinib represent two distinct approaches to BTK inhibition. While both demonstrate potent inhibition of BTK at the nanomolar level, their mechanisms of action and selectivity profiles differ significantly. Ibrutinib, as a covalent irreversible inhibitor, has proven clinical efficacy in B-cell malignancies but is associated with off-target effects. This compound, a reversible inhibitor, exhibits a more selective kinase profile, which could potentially translate to an improved safety profile. However, its clinical development for rheumatoid arthritis was halted due to a lack of efficacy. This comparative guide provides a foundation for researchers to understand the nuances of these two BTK inhibitors and to inform the design of future studies and the development of next-generation targeted therapies.

References

A Head-to-Head Comparison of Reversible Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Bruton's tyrosine kinase (BTK) inhibitors is rapidly evolving, with a new generation of reversible inhibitors demonstrating significant promise in overcoming the limitations of their covalent predecessors. This guide provides an objective, data-driven comparison of key reversible BTK inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays.

Introduction to Reversible BTK Inhibition

Bruton's tyrosine kinase is a critical signaling protein in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1] First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with a cysteine residue (C481) in the BTK active site.[1] While effective, their utility can be limited by off-target effects and the emergence of resistance, most commonly through mutations at the C481 binding site.[2]

Reversible BTK inhibitors offer a distinct mechanism of action. By binding non-covalently to the BTK active site, they can effectively inhibit both wild-type and C481-mutant BTK.[3] This reversible binding may also contribute to improved safety profiles by minimizing off-target kinase inhibition. This guide focuses on a head-to-head comparison of four prominent reversible BTK inhibitors: pirtobrutinib, nemtabrutinib, fenebrutinib, and rilzabrutinib.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation PI3K PI3K SYK->PI3K Activation BTK BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PIP3 PIP3 PIP3->BTK Recruitment & Activation PI3K->PIP3 PIP2 to PIP3 IP3 IP3 PLCg2->IP3 Hydrolysis of PIP2 DAG DAG PLCg2->DAG Hydrolysis of PIP2 Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway PKC->MAPK

Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Data Presentation

Table 1: Biochemical Potency of Reversible BTK Inhibitors
InhibitorBTK (wild-type) IC50 (nM)BTK (C481S mutant) IC50 (nM)Reference(s)
Pirtobrutinib3.21.4[4]
Nemtabrutinib1.4Not explicitly stated, but effective[5]
Fenebrutinib2 (Ki of 0.91 nM)1.6 (Ki)[6][7]
Rilzabrutinib1.31.2[8][9]

IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity in a biochemical assay. Ki is the inhibition constant. Lower values indicate higher potency.

Table 2: Kinase Selectivity of Reversible BTK Inhibitors
InhibitorSelectivity ProfileReference(s)
PirtobrutinibHighly selective for BTK in >98% of the human kinome. At 1 µM, only 8 other kinases were inhibited by >50%.[4][10][4][10]
NemtabrutinibBroader kinase profile, showing activity against other kinases in the Tec and Src families, such as LYN and MEK1.[5][5]
FenebrutinibHighly selective, inhibiting only 3 of 286 off-target kinases at 1 µM. Reported to be 130 times more selective for BTK over other kinases.[7][11][12][13][14][7][11][12][13][14]
RilzabrutinibGood kinase selectivity, being 5- to 67-fold more selective for BTK over other Tec family kinases. At 1 µM, 6 kinases showed >90% inhibition.[15][16][15][16]

Selectivity is a critical parameter, as off-target kinase inhibition can lead to adverse effects.

Table 3: Cellular Activity of Reversible BTK Inhibitors
InhibitorCellular AssayCell LineIC50 (nM)Reference(s)
PirtobrutinibBTK autophosphorylation (pY223)Ramos (B-cell lymphoma)6[4]
NemtabrutinibCell ViabilitySU-DHL-6 (B-cell lymphoma)577[17]
FenebrutinibB-cell activation (CD69 expression)Human whole blood8.4[15]
FenebrutinibBTK autophosphorylationHuman whole blood11[15]
RilzabrutinibCalcium fluxRamos B cells27[15]

Cellular assays provide insights into the inhibitor's activity in a more physiologically relevant context.

Experimental Protocols

BTK Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against BTK by measuring ADP production.

ADP_Glo_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add inhibitor to multi-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare BTK enzyme and substrate solution add_enzyme Add BTK enzyme and substrate prep_enzyme->add_enzyme prep_atp Prepare ATP solution add_atp Initiate reaction with ATP prep_atp->add_atp add_inhibitor->add_enzyme pre_incubate Pre-incubate to allow inhibitor binding add_enzyme->pre_incubate pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubate->add_adpglo incubate_adpglo Incubate at room temp. add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adpglo->add_detection incubate_detection Incubate at room temp. add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence plot_data Plot luminescence vs. inhibitor concentration read_luminescence->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: General workflow for a BTK kinase inhibition assay using the ADP-Glo™ method.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT).[16]

    • Prepare serial dilutions of the test inhibitor in the kinase buffer.

    • Prepare a solution of recombinant BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.[16]

    • Prepare a solution of ATP in the kinase buffer.

  • Kinase Reaction:

    • In a multi-well plate (e.g., 384-well), add the diluted inhibitor or vehicle control (e.g., DMSO).[16]

    • Add the BTK enzyme and substrate solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[16]

  • ADP Detection (using ADP-Glo™ Kinase Assay Kit):

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9][18][19]

    • Incubate the plate at room temperature for 40 minutes.[9][18][19]

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based reaction that produces light.[9][18][19]

    • Incubate the plate at room temperature for 30-60 minutes.[9][18][19]

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol outlines a general method to assess the inhibitory effect of a compound on BTK autophosphorylation in a cellular context.

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_lysis 2. Cell Lysis & Protein Quantification cluster_electrophoresis 3. SDS-PAGE & Transfer cluster_immunoblotting 4. Immunoblotting cluster_detection 5. Detection & Analysis seed_cells Seed B-cell lymphoma cells treat_cells Treat with varying concentrations of BTK inhibitor seed_cells->treat_cells stimulate_cells Stimulate with anti-IgM to induce BTK activation treat_cells->stimulate_cells lyse_cells Lyse cells to extract proteins stimulate_cells->lyse_cells quantify_protein Determine protein concentration (e.g., BCA assay) lyse_cells->quantify_protein run_sds_page Separate proteins by size using SDS-PAGE quantify_protein->run_sds_page transfer_proteins Transfer proteins to a membrane (e.g., PVDF) run_sds_page->transfer_proteins block_membrane Block membrane to prevent non-specific antibody binding transfer_proteins->block_membrane primary_ab Incubate with primary antibody (anti-pBTK or anti-total BTK) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab add_ecl Add chemiluminescent substrate (ECL) secondary_ab->add_ecl image_blot Image the blot add_ecl->image_blot analyze_bands Quantify band intensity to determine relative phosphorylation image_blot->analyze_bands

Caption: Workflow for a Western blot analysis of BTK autophosphorylation.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable B-cell lymphoma cell line (e.g., Ramos) under standard conditions.

    • Treat the cells with various concentrations of the BTK inhibitor or a vehicle control for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an agent that activates the BCR pathway, such as anti-IgM, to induce BTK autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20][21]

    • Transfer the separated proteins from the gel to a membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.[20][21]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of the antibodies.[20][21]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of BTK (e.g., anti-pBTK Y223).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[20][21]

    • Wash the membrane thoroughly to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate (e.g., Enhanced Chemiluminescence - ECL) that reacts with the HRP on the secondary antibody to produce light.[20]

    • Capture the light signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.

    • Quantify the intensity of the bands corresponding to phosphorylated BTK and total BTK. The ratio of pBTK to total BTK indicates the level of BTK autophosphorylation and the inhibitory effect of the compound.

Conclusion

The development of reversible BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies and autoimmune diseases. Pirtobrutinib, nemtabrutinib, fenebrutinib, and rilzabrutinib each exhibit unique profiles of potency, selectivity, and cellular activity. This guide provides a comparative overview based on available preclinical data. For drug development professionals, the choice of which inhibitor to advance will depend on a careful consideration of these parameters in the context of the desired therapeutic indication and patient population. Further head-to-head clinical studies will be crucial in definitively establishing the comparative efficacy and safety of these promising agents.

References

Validating BMS-986142 Efficacy in Lupus Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical efficacy of Bruton's Tyrosine Kinase (BTK) inhibitors in validated lupus mouse models. While direct experimental data for BMS-986142 in systemic lupus erythematosus (SLE) models is not extensively available in the public domain, this document summarizes the performance of other BTK inhibitors as a surrogate to project the potential efficacy of this therapeutic class. Furthermore, a comparison is drawn with a selective Tyrosine Kinase 2 (Tyk2) inhibitor from Bristol Myers Squibb, deucravacitinib (BMS-986165), which has demonstrated robust efficacy in a murine lupus nephritis model.

Targeting B-Cell Activation in Lupus: The Role of BTK Inhibition

Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes that deposit in tissues, leading to inflammation and organ damage. B-cells play a central role in this pathology through antigen presentation, cytokine production, and their differentiation into autoantibody-secreting plasma cells. Bruton's Tyrosine Kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for autoimmune diseases like lupus.[1]

This compound is a potent and highly selective reversible inhibitor of BTK.[2] While its efficacy has been demonstrated in models of rheumatoid arthritis, its potential in treating lupus is evaluated here by examining data from other BTK inhibitors in relevant pre-clinical models.

Comparative Efficacy of BTK Inhibitors in Lupus Mouse Models

To provide a comprehensive overview, this section summarizes the quantitative efficacy data of various BTK inhibitors in established mouse models of lupus, including the MRL/lpr, NZB/W F1, and BXSB-Yaa strains. These models spontaneously develop autoimmune characteristics that mimic human SLE, such as autoantibody production, glomerulonephritis, and splenomegaly.

DrugMouse ModelKey Efficacy ParametersResultsReference
HM71224 MRL/lpr- Splenomegaly- Lymph node enlargement- Activated B-cells in spleen- Anti-dsDNA IgG- Skin lesions- Proteinuria (AUC)- Blood Urea Nitrogen (BUN)- Nephromegaly- Glomerulonephritis (GN) score- Decreased splenomegaly (p<0.001)- Decreased lymph node enlargement (p<0.01)- Decreased activated B-cells (p<0.01)- 47% reduction in anti-dsDNA IgG- Decreased skin lesions (p<0.001)- Decreased proteinuria (p<0.01)- Decreased BUN (p<0.05)- Decreased nephromegaly (p<0.001)- Decreased GN score (p<0.01)[3]
M7583 BXSB-Yaa- Autoantibody levels- Nephritis- Mortality- Reduced autoantibody levels- Reduced nephritis- Reduced mortality[4]
Evobrutinib NZB/W F1- B-cell activation- Autoantibody production- Plasma cell numbers- B- and T-cell subsets- Kidney damage- Suppressed B-cell activation- Reduced autoantibody production- Reduced plasma cell numbers- Normalized B- and T-cell subsets- Reduced kidney damage[4]

An Alternative Approach: Tyk2 Inhibition with Deucravacitinib (BMS-986165)

As a point of comparison, deucravacitinib, a selective Tyk2 inhibitor also developed by Bristol Myers Squibb, has shown significant promise in both pre-clinical and clinical settings for lupus. Tyk2 is a key mediator in the signaling of type I interferons, IL-12, and IL-23, all of which are implicated in the pathogenesis of SLE.

A pre-clinical study using a murine model of lupus nephritis demonstrated that BMS-986165 provided robust efficacy.[5] This highlights a different, yet potentially complementary, therapeutic strategy to BTK inhibition for the treatment of lupus.

Experimental Protocols

A generalized experimental protocol for evaluating the efficacy of a therapeutic agent in a lupus mouse model is as follows:

  • Animal Model: MRL/lpr or NZB/W F1 mice are commonly used as they spontaneously develop a lupus-like disease.

  • Treatment: Mice receive the investigational drug (e.g., a BTK inhibitor) or a vehicle control, typically via oral gavage, starting at an age when disease signs are not yet apparent (prophylactic) or after disease onset (therapeutic).

  • Monitoring: Disease progression is monitored through various parameters:

    • Proteinuria: Measured weekly or bi-weekly using urine test strips.

    • Autoantibodies: Serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies are measured by ELISA at specified time points.

    • Splenomegaly and Lymphadenopathy: Spleen and lymph node weights are measured at the end of the study.

    • Kidney Histopathology: Kidneys are harvested, sectioned, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.

  • Data Analysis: Statistical analysis is performed to compare the treated group with the vehicle control group.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological and experimental frameworks, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk CD19 CD19 Syk->CD19 Vav Vav CD19->Vav BTK Bruton's Tyrosine Kinase (BTK) Vav->BTK PLCg2 PLCγ2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca2+ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression BTK->PLCg2 BMS986142 This compound (BTK Inhibitor) BMS986142->BTK Inhibits

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Animal_Selection Select Lupus-Prone Mice (e.g., MRL/lpr, NZB/W F1) Baseline_Data Collect Baseline Data (Weight, Proteinuria) Animal_Selection->Baseline_Data Randomization Randomize into Groups (Vehicle vs. Treatment) Baseline_Data->Randomization Dosing Administer Drug/Vehicle (e.g., Daily Oral Gavage) Randomization->Dosing Monitoring Monitor Disease Progression (Proteinuria, Clinical Signs) Dosing->Monitoring Sacrifice Euthanize Mice at Study End Monitoring->Sacrifice Sample_Collection Collect Blood & Tissues (Spleen, Kidneys) Sacrifice->Sample_Collection Analysis Analyze Samples (Serology, Histopathology) Sample_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Caption: Experimental Workflow for Efficacy Testing in Lupus Models.

References

BMS-986142: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-986142's cross-reactivity with other kinases, supported by experimental data. This compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in various signaling pathways involved in autoimmune diseases. [1][2][3]

Kinase Selectivity Profile

This compound demonstrates high selectivity for its primary target, BTK. In a comprehensive screen against a panel of 384 kinases, only a handful of other kinases were inhibited with less than 100-fold selectivity relative to BTK.[1][4] The majority of these are members of the Tec family of kinases, to which BTK also belongs.[1][3]

The following table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases.

KinaseFamilyIC50 (nM)Selectivity vs. BTK (Fold)
BTK Tec 0.5 1
TECTec1020
ITKTec1530
BLKSrc2346
TXKTec2856
BMXTec3264
LCKSrc71142
SRCSrc11002200

Data compiled from multiple sources.[3]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

The cross-reactivity of this compound was evaluated using a biochemical kinase assay panel. A summary of the likely methodology is as follows:

  • Platform: The kinase selectivity profiling was conducted using the DiscoveRx KINOMEscan™ platform (formerly Ambit Biosciences).[1] This method is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of a kinase.

  • Principle: The assay measures the amount of kinase that is captured on a solid support in the presence of the test compound (this compound) and a known, immobilized ligand. The amount of captured kinase is then quantified, typically using a DNA-tagged kinase and quantitative PCR (qPCR).

  • Procedure (Generalized):

    • A panel of recombinant human kinases is used.

    • Each kinase is incubated with a proprietary, immobilized, active-site directed ligand.

    • This compound is added at a fixed concentration (e.g., 1000 nM) to compete with the immobilized ligand for binding to the kinase.[1]

    • The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates stronger competition by the test compound.

    • For kinases showing significant inhibition, a dose-response curve is generated by testing a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The IC50 values are calculated using non-linear regression analysis. These values represent the concentration of this compound required to inhibit 50% of the kinase's activity in the assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of BTK and a typical workflow for assessing kinase cross-reactivity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding FcR Fc Receptor (FcR) FcR->LYN_SYK Immune Complex Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NFkB_AP1 NF-κB / AP-1 Ca_Flux->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Cytokine Production) NFkB_AP1->Gene_Expression BMS986142 This compound BMS986142->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by this compound.

Kinase_Selectivity_Workflow cluster_workflow Experimental Workflow start Start: Recombinant Kinase Panel (e.g., 384 kinases) incubation Incubation with Immobilized Ligand and This compound (Test Compound) start->incubation quantification Quantification of Kinase-Ligand Binding incubation->quantification analysis Data Analysis: Determine % Inhibition quantification->analysis decision Significant Inhibition? analysis->decision dose_response Dose-Response Assay: Titrate this compound decision->dose_response Yes end End: Selectivity Profile decision->end No ic50 IC50 Determination dose_response->ic50 ic50->end

References

BMS-986142 Demonstrates Potent Anti-Inflammatory Efficacy in Preclinical Rheumatoid Arthritis Models, Outperforming Standard-of-Care in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PRINCETON, NJ – Preclinical studies reveal that BMS-986142, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK), exhibits robust efficacy in murine models of rheumatoid arthritis (RA), including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA). In these models, this compound not only demonstrated significant anti-inflammatory effects as a monotherapy but also showed enhanced efficacy when used in combination with standard-of-care treatments such as methotrexate and the TNFα antagonist etanercept.

This compound targets BTK, a critical signaling protein in various immune cells implicated in the pathogenesis of RA.[1] By inhibiting BTK, this compound effectively blocks signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors, leading to reduced cytokine production, B-cell activation, and osteoclastogenesis, all of which are key drivers of inflammation and joint destruction in RA.[1]

Comparative Efficacy in Preclinical RA Models

The efficacy of this compound was evaluated in the widely used CIA and CAIA mouse models of RA. These models mimic key aspects of human RA, including joint inflammation, cartilage degradation, and bone erosion.

Collagen-Induced Arthritis (CIA) Model

In the preventative CIA model, oral administration of this compound resulted in a dose-dependent reduction in clinical signs of arthritis. As a monotherapy, this compound demonstrated significant efficacy. When a suboptimal dose of this compound was combined with standard-of-care agents, an additive or even synergistic effect was observed.

Treatment GroupDosageMean Clinical Score Reduction vs. VehicleReference
This compound (Monotherapy) 4 mg/kg26%[2]
10 mg/kg43%[2]
30 mg/kg79%[2]
Methotrexate (Monotherapy) 0.15 mg/kg19%[2]
This compound + Methotrexate 4 mg/kg + 0.15 mg/kg54%[2]
Etanercept (Monotherapy) 10 mg/kgNot explicitly stated, but less effective than combination
This compound + Etanercept 2 mg/kg + 10 mg/kgSignificant benefit over either agent alone
Tofacitinib (Monotherapy) 15 mg/kgSignificant reduction in clinical score vs. vehicle[2]
Collagen Antibody-Induced Arthritis (CAIA) Model

In the CAIA model, which is primarily driven by antibody-mediated inflammation, this compound also showed profound, dose-dependent efficacy.

Treatment GroupDosageMean Clinical Score Reduction vs. VehicleReference
This compound (Monotherapy) 5 mg/kg72%
20 mg/kg>90% (essentially complete protection)

Mechanism of Action: Targeting the BTK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase, a key enzyme in the signaling pathways of multiple cell types involved in RA pathogenesis.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Activation Ca_PKC->NFkB_MAPK Transcription Gene Transcription NFkB_MAPK->Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNFα, IL-6) Transcription->Cytokines Proliferation B-Cell Proliferation & Activation Transcription->Proliferation Osteoclastogenesis Osteoclastogenesis Transcription->Osteoclastogenesis BMS986142 This compound BMS986142->BTK inhibits CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment Immunization1 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Immunization2 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Dosing Daily Oral Dosing (Vehicle, this compound, Standard-of-Care, or Combination) Immunization1->Dosing Preventative Model: Dosing starts on Day 0 Immunization2->Dosing Therapeutic Model: Dosing starts on Day 21 ClinicalScore Clinical Scoring of Paw Swelling (Daily or Every Other Day) Dosing->ClinicalScore Histology Day 42: Histopathological Analysis of Joints (Inflammation, Bone Erosion) ClinicalScore->Histology

References

In Vivo Showdown: A Comparative Guide to the Efficacy of BTK Inhibitors BMS-986142 and BMS-935177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo performance of two Bruton's tyrosine kinase (BTK) inhibitors, BMS-986142 and its predecessor BMS-935177, is presented. This guide synthesizes available preclinical data to illuminate their therapeutic potential in autoimmune disease models.

Both this compound and BMS-935177 are reversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of B-cells and myeloid cells.[1][2] BTK is a key mediator of B-cell receptor (BCR) and Fc receptor (FcR) signaling, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][3] this compound is a follow-on compound to BMS-935177, developed with the aim of improved potency and selectivity.[1] While direct head-to-head in vivo studies are not extensively published, this guide provides a comparative analysis based on available preclinical data in validated animal models of rheumatoid arthritis.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of this compound and BMS-935177 in murine models of rheumatoid arthritis.

Table 1: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model (Preventative)

CompoundDosing & AdministrationKey Findings
BMS-935177 10, 20, 30 mg/kg, oral, once dailyDose-dependent reduction in disease severity and incidence. At 10 mg/kg, approximately 40% reduction in severity was observed.[1][2]
This compound 4, 10, 30 mg/kg, oral, once dailyDose-dependent reductions of 26%, 43%, and 79% in clinical scores, respectively.[1][4]

Table 2: In Vivo Efficacy of this compound in Additional Rheumatoid Arthritis Models

ModelDosing & AdministrationKey Findings
Collagen Antibody-Induced Arthritis (CAIA) in mice (Prophylactic) 5, 20 mg/kg, oral, once daily72% reduction in clinical scores at 5 mg/kg; >90% inhibition at 20 mg/kg.[1][4]
Collagen-Induced Arthritis (CIA) in mice (Therapeutic) 2, 4, 25 mg/kg, oral, once dailyDose-dependent reductions in clinical scores of 17%, 37%, and 67%, respectively.[1][4]
Collagen-Induced Arthritis (CIA) in mice (Combination with Methotrexate) 4 mg/kg with MTX54% inhibition in clinical scores, demonstrating an additive benefit over MTX alone (19% inhibition).[1][4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a general experimental workflow for evaluating the in vivo efficacy of these BTK inhibitors.

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcR Fc Receptor (FcR) Signaling in Myeloid Cells Antigen Antigen BCR BCR Antigen->BCR Lyn/Syk Lyn/Syk BCR->Lyn/Syk BTK BTK Lyn/Syk->BTK PLCg2 PLCg2 BTK->PLCg2 Downstream Signaling B-Cell Proliferation, Differentiation, Cytokine Production PLCg2->Downstream Signaling This compound / BMS-935177 This compound BMS-935177 This compound / BMS-935177->BTK Immune Complex Immune Complex FcR FcR Immune Complex->FcR Syk Syk FcR->Syk BTK_myeloid BTK Syk->BTK_myeloid Myeloid Downstream Cytokine Release, Phagocytosis BTK_myeloid->Myeloid Downstream BMS_myeloid This compound BMS-935177 BMS_myeloid->BTK_myeloid

Caption: BTK Signaling Pathway Inhibition.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., DBA/1 Mice for CIA) Arthritis_Induction Induce Arthritis (e.g., Collagen Immunization) Animal_Model->Arthritis_Induction Randomization Randomize Animals into Treatment Groups Arthritis_Induction->Randomization Dosing Administer Vehicle, this compound, or BMS-935177 (Oral, QD) Randomization->Dosing Clinical_Scoring Monitor and Score Clinical Signs of Arthritis Dosing->Clinical_Scoring Histopathology Histopathological Analysis of Joints Clinical_Scoring->Histopathology Biomarkers Measure Inflammatory Biomarkers Clinical_Scoring->Biomarkers Data_Comparison Compare Efficacy Between Treatment Groups Clinical_Scoring->Data_Comparison

Caption: In Vivo Efficacy Evaluation Workflow.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation of the presented data.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis.[5]

  • Animals: Male DBA/1 mice, typically 8-10 weeks old, are used as they are highly susceptible to CIA.[4][6]

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[4]

    • Booster Immunization (Day 21): A booster injection of bovine type II collagen in CFA is administered to enhance the arthritic response.[4]

  • Drug Administration:

    • Preventative Model: Oral, once-daily (QD) dosing with the compound (this compound or BMS-935177) is initiated on the day of the primary immunization (Day 0).[4]

    • Therapeutic Model: Dosing is delayed until the booster immunization on day 21.[4]

  • Efficacy Assessment: The development and severity of paw inflammation are monitored daily and scored based on a pre-defined clinical scoring system.

Collagen Antibody-Induced Arthritis (CAIA) in Mice

The CAIA model is an alternative model of inflammatory arthritis that is B-cell independent and primarily driven by myeloid cells.

  • Animals: BALB/c mice are commonly used for this model.[4]

  • Induction of Arthritis:

    • A cocktail of monoclonal anti-mouse type II collagen antibodies is administered intraperitoneally (IP).[4]

    • Three days later, lipopolysaccharide (LPS) is injected IP to synchronize and enhance the inflammatory response.[4]

  • Drug Administration: Prophylactic oral, once-daily (QD) dosing with this compound is initiated immediately after the antibody administration.[4]

  • Efficacy Assessment: The severity of paw inflammation is monitored and scored daily.

Conclusion

The available in vivo data suggests that both this compound and BMS-935177 demonstrate efficacy in preclinical models of rheumatoid arthritis. This compound, the follow-on compound, shows robust, dose-dependent efficacy in both preventative and therapeutic settings, as well as in a B-cell independent model of arthritis.[1][4] Notably, at a 10 mg/kg dose in the preventative CIA model, this compound appears to show comparable, if not slightly better, efficacy to BMS-935177.[1][4] The data on this compound is more extensive, including therapeutic and combination dosing regimens, which provide a broader understanding of its potential therapeutic window and utility.[1][4] This comparative guide provides a foundation for researchers to evaluate the potential of these BTK inhibitors for further development in the treatment of autoimmune diseases.

References

Assessing the Potency of BMS-986142 Against Mutant BTK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor BMS-986142, focusing on its potency against wild-type and mutant forms of BTK. As resistance to covalent BTK inhibitors emerges as a clinical challenge, primarily through mutations at the C481 residue, the evaluation of next-generation, non-covalent inhibitors like this compound is critical. This document compiles available experimental data to benchmark this compound against other covalent and non-covalent BTK inhibitors.

Introduction to this compound

This compound is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase.[1][2] Unlike first-generation covalent inhibitors such as ibrutinib and acalabrutinib, which form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds non-covalently.[3] This distinction in mechanism of action suggests that this compound may retain activity against BTK enzymes harboring mutations at the C481 position, a common mechanism of acquired resistance to covalent inhibitors.[4]

Comparative Potency of BTK Inhibitors

The following tables summarize the inhibitory potency (IC50) of this compound and other selected BTK inhibitors against both wild-type (WT) and the C481S mutant form of BTK.

Table 1: Biochemical Potency of BTK Inhibitors (Enzymatic Assays)
InhibitorMechanism of ActionBTK (WT) IC50/Ki (nM)BTK (C481S) IC50/Ki (nM)Fold Change (C481S vs WT)
This compound Reversible 0.5 [1][2]Data Not Available N/A
IbrutinibCovalent~0.5 - 5>1000>200-2000
AcalabrutinibCovalent~3 - 5Significantly Reduced PotencyHigh
Pirtobrutinib (LOXO-305)Non-covalent3.68[5][6]8.45[5][6]~2.3
Nemtabrutinib (ARQ 531)Non-covalent0.85[7][8]0.39[7][8]~0.5
Fenebrutinib (GDC-0853)Non-covalent0.91 (Ki)[9][10]1.6 (Ki)[9]~1.8
Table 2: Cellular Potency of BTK Inhibitors
InhibitorCell Line/AssayEndpointBTK (WT) IC50 (nM)BTK (C481S) IC50 (nM)
This compound Human Whole Blood CD69 Expression 90 [11]Data Not Available
Pirtobrutinib (LOXO-305)WT BTK HEK cellsBTK Autophosphorylation5.69[12]Data Not Available in this assay format
Nemtabrutinib (ARQ 531)TMD8 Cell LineTarget InhibitionNot specifiedNot specified
Fenebrutinib (GDC-0853)Human Whole BloodCD69 Expression8.4[9]Maintained activity

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies designed to assess the potency and selectivity of BTK inhibitors. Below are detailed descriptions of common experimental protocols.

Biochemical Kinase Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified BTK protein.

  • Radiometric Assays (e.g., HotSpot): This method quantifies the incorporation of radiolabeled phosphate ([³³P]-ATP) into a peptide or protein substrate by the kinase.[13]

    • Recombinant human BTK enzyme (wild-type or mutant) is incubated with the test inhibitor at various concentrations.

    • [³³P]-ATP and a suitable substrate (e.g., poly(Glu, Tyr) peptide) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The amount of radiolabeled phosphate incorporated into the substrate is measured using a scintillation counter or phosphorimager.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

  • Fluorescence-Based Assays (e.g., LanthaScreen™, Z'-LYTE™): These assays utilize fluorescence resonance energy transfer (FRET) or polarization to detect kinase activity.

    • LanthaScreen™: This is a time-resolved FRET (TR-FRET) assay that measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.

    • Z'-LYTE™: This assay measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide substrate to proteolytic cleavage.

    • In both methods, the BTK enzyme, inhibitor, ATP, and substrate are incubated together.

    • The fluorescent signal is measured, and IC50 values are determined from the dose-response curves.

Cellular Assays

These assays evaluate the inhibitor's activity within a cellular context, providing insights into its cell permeability and engagement with the target in a more physiologically relevant environment.

  • BTK Autophosphorylation Assay: This assay measures the phosphorylation of BTK at tyrosine 223 (Y223), a marker of its activation.

    • Cells expressing BTK (e.g., HEK293T cells transiently expressing WT or mutant BTK, or B-cell lines like Ramos) are treated with the inhibitor.[12]

    • BTK activity is stimulated (e.g., using anti-IgM for B-cells or orthovanadate for transfected cells).[12]

    • Cells are lysed, and the levels of phosphorylated BTK (pBTK-Y223) and total BTK are quantified by Western blotting or Meso Scale Discovery (MSD) analysis.[12]

    • IC50 values are calculated based on the reduction of the pBTK/total BTK ratio.

  • B-Cell Activation Assays: These assays measure downstream functional consequences of BTK inhibition in B-cells.

    • Human peripheral blood mononuclear cells (PBMCs) or whole blood are incubated with the inhibitor.[14]

    • B-cell receptor (BCR) signaling is activated using an anti-IgD or anti-IgM antibody.

    • The expression of activation markers, such as CD69 or CD86, on the surface of B-cells (identified by CD19 or CD20) is measured by flow cytometry.[9][14]

    • IC50 values are determined by the concentration-dependent inhibition of the activation marker expression.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.

BTK_Signaling_Pathway BCR BCR LYN LYN BCR->LYN Inhibition of constitutive activity SYK SYK BCR->SYK Antigen Antigen Antigen->BCR Activation LYN->BCR Phosphorylation BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival Ca_Flux->Proliferation NFkB NF-κB Activation PKC->NFkB MAPK MAPK Pathway PKC->MAPK NFkB->Proliferation MAPK->Proliferation BMS986142 This compound (Reversible Inhibitor) BMS986142->BTK

Caption: BTK's role in the B-cell receptor signaling cascade.

Experimental Workflow for BTK Inhibitor Potency Assessment

The diagram below outlines a typical workflow for evaluating the potency of a novel BTK inhibitor.

Experimental_Workflow Start Start: Compound Synthesis Biochemical_Screening Biochemical Screening (WT & Mutant BTK) Start->Biochemical_Screening Cellular_Assays Cellular Potency Assays (e.g., pBTK, CD69) Biochemical_Screening->Cellular_Assays Active Compounds Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assays->Selectivity_Profiling In_Vivo_Models In Vivo Efficacy Models (e.g., Arthritis, Xenograft) Selectivity_Profiling->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Lead_Optimization->Biochemical_Screening Iterative Improvement End Candidate Selection Lead_Optimization->End Optimized Candidate

Caption: Workflow for BTK inhibitor screening and development.

Conclusion

This compound is a highly potent, reversible inhibitor of wild-type BTK. While its efficacy against the clinically important C481S mutant has not been publicly detailed, its non-covalent mechanism of action strongly suggests it would retain significant activity, a characteristic shared by other non-covalent inhibitors like pirtobrutinib, nemtabrutinib, and fenebrutinib. These non-covalent agents largely overcome the resistance conferred by the C481S mutation, which renders covalent inhibitors significantly less effective. Further studies are required to definitively establish the potency of this compound against various BTK mutations and to fully understand its potential in clinical settings where resistance to covalent BTK inhibitors is a concern. The experimental protocols and workflows described herein provide a framework for the continued evaluation of this compound and other emerging BTK inhibitors.

References

A Comparative Guide to the Reproducibility of BMS-986142 Experimental Results in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental results of BMS-986142, a reversible Bruton's tyrosine kinase (BTK) inhibitor, with other BTK inhibitors investigated for the treatment of rheumatoid arthritis (RA). The aim is to offer a comprehensive overview of the available data to assess the reproducibility and comparative efficacy of these compounds.

Executive Summary

This compound is a potent and selective reversible inhibitor of BTK.[1] Preclinical studies demonstrated its efficacy in animal models of rheumatoid arthritis.[1] However, a Phase 2 clinical trial in patients with moderate-to-severe RA did not meet its primary endpoints.[2] This guide compares the preclinical and clinical findings for this compound with those of other BTK inhibitors, including fenebrutinib, evobrutinib, and spebrutinib, to provide a broader context for evaluating its therapeutic potential and the reproducibility of its effects.

Comparative Preclinical Efficacy

The collagen-induced arthritis (CIA) mouse model is a standard preclinical model for evaluating the efficacy of potential RA therapeutics. The following table summarizes the in vivo efficacy of this compound and comparator BTK inhibitors in this model.

CompoundDosing RegimenEfficacy in CIA ModelReference
This compound 4, 10, and 30 mg/kg (preventative)26%, 43%, and 79% reduction in clinical score, respectively.[1]
4 mg/kg with methotrexate54% inhibition in clinical score (additive benefit).[1]
Evobrutinib 1 and 3 mg/kg with methotrexate69% and 92% reduction in disease activity, respectively.[3]
Spebrutinib Not specifiedSignificant dose-dependent reduction in arthritis development.[3]
Fenebrutinib Not specifiedSignificant dose-dependent inhibition of arthritis progression.[3]

Comparative In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below compares the in vitro potency of this compound and other BTK inhibitors.

CompoundTarget/AssayIC50Reference
This compound BTK0.5 nM[1]
B-cell proliferationNot specifiedInhibited
IL-6 production (B-cells)≤ 5 nM[1]
Spebrutinib B-cell proliferation0.7 µM[4][5]
IL-6 productionInhibited[4]
Ibrutinib BTK0.5 nM[6]

Comparative Clinical Trial Outcomes in Rheumatoid Arthritis

Phase 2 clinical trials have been conducted to evaluate the efficacy and safety of several BTK inhibitors in patients with RA. The results of these trials are summarized below.

CompoundTrial PhaseKey OutcomesReference
This compound Phase 2Did not meet primary endpoints (ACR20 and ACR70 response rates at week 12 were not significantly different from placebo).[2]
Fenebrutinib Phase 2 (ANDES Study)ACR50 at week 12 was higher for 150 mg once daily (28%) and 200 mg twice daily (35%) compared to placebo (15%). Efficacy of 200 mg twice daily was comparable to adalimumab (36%).[7][8]
Evobrutinib Phase 2bDid not meet the primary efficacy endpoint of ACR20 response.[9]
Spebrutinib Phase 2aTrend toward higher ACR20 response at week 4 (41.7%) compared to placebo (21.7%), but not statistically significant.[4]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model of rheumatoid arthritis. The general protocol for induction is as follows:

  • Immunization: Male DBA/1 mice (8-10 weeks old) are injected subcutaneously at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[1][10][11]

  • Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[1][10][11]

  • Treatment: Oral administration of the test compound (e.g., this compound) or vehicle is typically initiated either at the time of the primary immunization (preventative model) or after the booster immunization (therapeutic model).[1]

  • Assessment: The severity of arthritis is monitored daily or every other day by scoring the paws for inflammation, swelling, and redness on a standardized scale.[1][10][11]

B-Cell Proliferation and Cytokine Production Assays

These in vitro assays are used to assess the direct effect of BTK inhibitors on B-cell function.

  • Cell Isolation: Primary human B-cells are isolated from peripheral blood mononuclear cells (PBMCs).[4]

  • Stimulation: B-cells are stimulated with an agent that activates the B-cell receptor (BCR) signaling pathway, such as anti-IgM antibodies.

  • Treatment: The stimulated cells are treated with varying concentrations of the BTK inhibitor or vehicle.

  • Proliferation Measurement: Cell proliferation is assessed using methods like BrdU incorporation or CFSE dilution assays.

  • Cytokine Measurement: The concentration of cytokines, such as IL-6, in the cell culture supernatant is measured by ELISA.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway in B-Cells

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, a cascade of signaling events is initiated, leading to B-cell activation, proliferation, and differentiation. BTK plays a crucial role in transducing signals downstream of the BCR. Inhibition of BTK by compounds like this compound blocks these downstream events.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling PLCg2->Downstream BMS986142 This compound BMS986142->BTK inhibits Preclinical_Workflow A In Vitro Potency (IC50 determination) B Cell-Based Assays (B-cell proliferation, cytokine production) A->B F Clinical Trial Candidate A->F C In Vivo Efficacy (Collagen-Induced Arthritis Model) B->C B->F D Pharmacokinetics/ Pharmacodynamics C->D C->F E Toxicology Studies D->E D->F E->F

References

Independent Validation of BMS-986278's Mechanism of Action in Pulmonary Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Initially, this guide was slated to focus on BMS-986142, a reversible Bruton's tyrosine kinase (BTK) inhibitor. However, the clinical development of this compound for rheumatoid arthritis was discontinued as it did not meet its primary endpoints in Phase 2 trials.[1][2] In contrast, Bristol Myers Squibb has advanced BMS-986278, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, into late-stage clinical development for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[3][4][5][6] Given its promising clinical data and novel mechanism of action for a disease with high unmet medical need, this guide will provide an in-depth comparative analysis of BMS-986278.

This guide will objectively compare the performance of BMS-986278 with the current standards of care for IPF, nintedanib and pirfenidone. We will present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Data of Anti-Fibrotic Agents

The following table summarizes the key characteristics and quantitative data for BMS-986278 and its comparators.

FeatureBMS-986278NintedanibPirfenidone
Target Lysophosphatidic Acid Receptor 1 (LPA1) AntagonistMulti-targeted Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR)Primarily targets TGF-β and TNF-α pathways
Mechanism of Action Blocks pro-fibrotic signaling mediated by LPA, inhibiting fibroblast proliferation, migration, and extracellular matrix deposition.[1][7]Inhibits intracellular signaling pathways involved in fibroblast proliferation, migration, and transformation.[2][8][9]Modulates fibrogenic growth factors like TGF-β1, attenuating fibroblast proliferation, myofibroblast differentiation, and collagen synthesis.[10][11][12]
Potency (in vitro) Human LPA1 Kb: 6.9 nM[13]--
Clinical Efficacy (IPF) Phase 2: 60 mg twice daily resulted in a 62% relative reduction in the rate of decline in percent predicted forced vital capacity (ppFVC) versus placebo over 26 weeks.[14]INPULSIS trials: Significantly slowed the annual rate of FVC decline compared to placebo.[8]ASCEND trial: Significantly reduced the proportion of patients with a meaningful decline in FVC.
Clinical Efficacy (PPF) Phase 2: 60 mg twice daily resulted in a 69% relative reduction in the rate of decline in ppFVC versus placebo over 26 weeks.[5]INBUILD trial: Significantly slowed the rate of FVC decline in patients with progressive fibrosing interstitial lung diseases.Not approved for PPF.
Key Preclinical Validation Demonstrated anti-fibrotic activity in the rodent bleomycin-induced lung fibrosis model.[15][16]Showed consistent anti-fibrotic and anti-inflammatory activity in animal models of lung fibrosis.[2]Attenuated bleomycin-induced pulmonary fibrosis in multiple animal studies.[17]
Off-Target Liabilities Negligible activity at bile acid and other clinically relevant drug transporters (BSEP, MDR3 IC50 >100 µM), suggesting a lower risk of hepatobiliary toxicity compared to its predecessor, BMS-986020.[15][18]Common side effects include diarrhea, nausea, and vomiting. Liver enzyme elevations can occur.[8]Common side effects include nausea, rash, and diarrhea. Photosensitivity is a notable concern.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathway targeted by BMS-986278 and the multi-targeted approach of nintedanib.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activation PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K Fibroblast_Activation Fibroblast Activation (Proliferation, Migration, ECM Deposition) PLC->Fibroblast_Activation ROCK ROCK RhoA->ROCK PI3K->Fibroblast_Activation Actin_Cytoskeleton Actin Cytoskeleton (Stress Fiber Formation) ROCK->Actin_Cytoskeleton Actin_Cytoskeleton->Fibroblast_Activation BMS986278 BMS-986278 BMS986278->LPA1 Inhibition Nintedanib_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR TK_domain Tyrosine Kinase Domain VEGFR->TK_domain FGFR->TK_domain PDGFR->TK_domain Signaling_Pathways Downstream Signaling (e.g., MAPK, PI3K/AKT) TK_domain->Signaling_Pathways Phosphorylation Fibroblast_Activation Fibroblast Activation (Proliferation, Migration, Transformation) Signaling_Pathways->Fibroblast_Activation Nintedanib Nintedanib Nintedanib->TK_domain Inhibition Preclinical_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_decision Decision Point Binding_Assay LPA1 Receptor Binding Assay (Determine Ki) Functional_Assays Cell-Based Functional Assays (Calcium Flux, Chemotaxis) (Determine IC50) Binding_Assay->Functional_Assays Selectivity_Panel Receptor/Transporter Selectivity Profiling Functional_Assays->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity_Panel->PK_Studies Bleomycin_Model Bleomycin-Induced Pulmonary Fibrosis Model PK_Studies->Bleomycin_Model Efficacy_Assessment Efficacy Assessment (Histology, Hydroxyproline) Bleomycin_Model->Efficacy_Assessment Tox_Studies Toxicology Studies Efficacy_Assessment->Tox_Studies Go_NoGo Go/No-Go for Clinical Development Tox_Studies->Go_NoGo

References

Safety Operating Guide

Proper Disposal of BMS-986142: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat BMS-986142 as a hazardous chemical waste stream. Due to its potent biological activity as a Bruton's tyrosine kinase (BTK) inhibitor, a precautionary approach to disposal is essential to ensure personnel safety and environmental protection.

This guide provides detailed procedures for the proper disposal of this compound, a potent and selective BTK inhibitor used in research. While some supplier Safety Data Sheets (SDS) do not classify this compound as hazardous under the Globally Harmonized System (GHS), its potent pharmacological action warrants handling and disposal as a hazardous substance.[1][2] Adherence to these guidelines is crucial for minimizing exposure risks and ensuring regulatory compliance.

Core Principles of Chemical Waste Disposal

The disposal of this compound must follow established principles for hazardous chemical waste management. These core tenets ensure a safe and compliant disposal process from the point of generation to final destruction.

  • Waste Minimization: The primary objective is to generate the smallest possible amount of waste. This can be achieved through careful planning of experiments and accurate weighing of the compound.

  • Segregation: All waste streams containing this compound must be collected and stored separately from non-hazardous waste to prevent cross-contamination and ensure proper handling.[3]

  • Proper Labeling: Every waste container must be clearly and accurately labeled with its contents, including the full chemical name "this compound" and any solvents present.

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed to prevent spills and evaporation.[3]

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EH&S) department for specific requirements.

Quantitative Data for Safe Handling and Disposal

The following table summarizes key quantitative parameters that should be observed when handling and disposing of this compound waste.

ParameterGuidelineRationale
Container Fill Volume Do not exceed 90% of the container's total capacity.Prevents spills and allows for vapor expansion.
Acute Hazardous Waste Container Rinsing Triple rinse with a suitable solvent (e.g., ethanol, DMSO). Each rinse should use a solvent volume of approximately 10% of the container.Ensures the removal of acutely hazardous residue. The rinsate must be collected as hazardous waste.[3]
Satellite Accumulation Area (SAA) Storage Time Do not exceed 1 year from the date of first accumulation.Ensures timely disposal of hazardous waste and prevents degradation of containers.
Personal Protective Equipment (PPE) Always wear a lab coat, nitrile gloves, and safety glasses with side shields.Minimizes direct contact with the compound.

Detailed Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of various waste streams containing this compound.

Waste Identification and Segregation
  • Identify all waste streams: This includes:

    • Unused or expired neat this compound powder.

    • Solutions containing this compound (e.g., in DMSO, ethanol).

    • Contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, vials).

    • Contaminated glassware.

  • Segregate waste:

    • Solid Waste: Collect unused powder and contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container for solids.[3]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquids.[3] Do not mix with other incompatible chemical waste.

    • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated, puncture-resistant sharps container for hazardous waste.

Container Selection and Labeling
  • Choose containers that are chemically resistant to the waste they will hold. For example, use high-density polyethylene (HDPE) or glass containers for liquid waste.

  • Label each container with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The names and approximate percentages of all other components (e.g., DMSO, water).

    • The date of first accumulation.

    • The name and contact information of the generating researcher or lab.

Storage and Final Disposal
  • Storage: Keep all waste containers securely closed except when adding waste. Store them in a designated and properly labeled satellite accumulation area that has secondary containment to prevent the spread of spills.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. The standard and required method for the final disposal of this type of waste is high-temperature incineration by a licensed hazardous waste management facility.[4]

Signaling Pathway and Disposal Workflow Diagrams

To visually represent the context of this compound's use and the logical flow of its disposal, the following diagrams are provided.

BMS986142_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, PLCγ2) BTK->Downstream Phosphorylation BMS986142 This compound BMS986142->BTK Inhibition

Caption: Simplified signaling pathway showing this compound inhibiting BTK.

Disposal_Workflow cluster_Generation Waste Generation cluster_Segregation Segregation & Collection cluster_Disposal Final Disposal Solid Solid Waste (Neat compound, PPE) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Sharps Sharps Waste (Contaminated needles) SharpsContainer Labeled Sharps Hazardous Waste Container Sharps->SharpsContainer EHS Contact EH&S for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Step-by-step workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of BMS-986142: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling BMS-986142, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). Adherence to these guidelines is critical for maintaining a safe research environment and ensuring the integrity of experimental outcomes.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it as a potentially hazardous material until more comprehensive toxicological data is available.[1][2] Standard laboratory procedures for handling chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

The following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.

  • Body Protection: A laboratory coat must be worn.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

First Aid Measures:

In the event of exposure, the following first-aid procedures should be followed:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • After Skin Contact: While the product is generally not considered a skin irritant, it is recommended to wash the affected area thoroughly with soap and water.[1]

  • After Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid creating dust when handling the solid form of the compound. Wash hands thoroughly after handling.[2]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended long-term storage temperature is -20°C.[3]

Spill Management:

In case of a spill, follow these steps:

  • Evacuate the area.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃₂H₃₀F₂N₄O₄[2]
Molecular Weight 572.6 g/mol [2]
CAS Number 1643368-58-4[2][4][5][6]
Purity ≥98%[2]
Appearance Crystalline solid[2]
Storage Temperature -20°C[3]
Solubility in Ethanol Approx. 15 mg/mL[2]
Solubility in DMSO Approx. 30 mg/mL[2]
Solubility in DMF Approx. 30 mg/mL[2]
Aqueous Solubility Sparingly soluble. Approx. 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2). It is not recommended to store the aqueous solution for more than one day.[2]

Experimental Protocols

Preparation of a Stock Solution:

To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO or ethanol.[2] For example, to prepare a 10 mM stock solution in DMSO, add 1.746 mg of this compound to 1 mL of DMSO. For cell-based assays, it is common practice to dissolve compounds in DMSO at a concentration of 10 mM.[7]

Visualizing Safety Workflow

The following diagram illustrates the decision-making process and workflow for safely handling this compound in a laboratory setting.

This compound Handling Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Spill Spill Weigh Compound->Spill Exposure Exposure Weigh Compound->Exposure Decontaminate Decontaminate Prepare Solution->Decontaminate Prepare Solution->Spill Prepare Solution->Exposure Dispose Waste Dispose Waste Decontaminate->Dispose Waste Spill->Decontaminate Contain & Clean First Aid First Aid Exposure->First Aid Immediate Action

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。